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  • Product: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • CAS: 1207175-13-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine: Structure, Properties, and Synthetic Utility

Executive Summary In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) modulators...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and targeted covalent inhibitors. Specifically, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine serves as a highly versatile, advanced synthetic intermediate. This whitepaper provides an in-depth analysis of its structural rationale, physical properties, and step-by-step experimental workflows, designed for researchers and drug development professionals seeking to leverage this scaffold for late-stage functionalization and pharmacophore mapping.

Chemical Identity and Core Physical Properties

Understanding the baseline physical and chemical properties of this intermediate is critical for optimizing reaction conditions and ensuring long-term stability during library synthesis. The N1-methylation and C3-isobutyl substitution significantly enhance the lipophilicity of the core, requiring specific handling and storage protocols to maintain the integrity of the C4-chloro warhead.

Table 1: Quantitative Data and Physical Properties

PropertyValue
Chemical Name 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS Number 1207175-13-0[1]
Molecular Formula C11H14ClN3[1]
Molecular Weight 223.70 g/mol [1]
Purity Standard ≥ 97-98% (Commercial availability)
Storage Conditions Sealed in dry conditions, 2-8°C

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, it is imperative to look beyond the 2D structure and understand why this specific substitution pattern is valuable in drug discovery.

  • The Pyrazolo[3,4-b]pyridine Core : The fusion of a pyrazole ring with a pyridine ring creates a highly electron-deficient system. The inductive electron-withdrawing effects of the ring nitrogens render the C4 and C6 positions highly electrophilic.

  • The C4-Chloro Warhead : The chlorine atom at the C4 position acts as an ideal electrophilic handle. It is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions. In biological contexts, the 4-chloro-pyrazolopyridine (CPzP) scaffold has been identified through chemoproteomic screening as a potent covalent binder to noncatalytic cysteine residues within enzyme active sites (2)[2].

  • The C3-Isobutyl Group : The isobutyl chain provides a branched, aliphatic moiety that acts as a hydrophobic anchor. Unlike straight-chain alkyls which can suffer from metabolic liabilities (e.g., rapid ω -oxidation), the branched nature of the isobutyl group perfectly occupies deep lipophilic pockets, such as the S1 pocket in Prolyl endopeptidase (PREP)[2].

  • The N1-Methyl Group : Unsubstituted pyrazoles suffer from tautomerization, complicating Structure-Activity Relationship (SAR) interpretation. The N1-methyl group locks the molecule into a single tautomeric and conformational state, while also increasing solubility and preventing unwanted hydrogen-bond donation that could lead to off-target kinase binding.

SyntheticWorkflow Start 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Start->SNAr Nucleophiles Base, Heat Coupling Palladium-Catalyzed Cross-Coupling at C4 Start->Coupling Pd Catalyst Ligand, Base C5_Func C5 Functionalization (Electrophilic Halogenation) Start->C5_Func NIS/NBS Product1 C4-Substituted Derivatives SNAr->Product1 Coupling->Product1 Product2 Advanced Intermediates C5_Func->Product2 Product1->Product2 Further Derivatization

Synthetic workflow for the functionalization of the pyrazolo[3,4-b]pyridine scaffold.

Experimental Protocols: Self-Validating SNAr Functionalization

To utilize this scaffold effectively, researchers must be able to reliably displace the C4-chloro group. The following protocol outlines a highly optimized, self-validating methodology for amination via SNAr.

Objective : Displace the C4-chloride with a primary or secondary aliphatic amine. Mechanistic Rationale : The reaction proceeds via a Meisenheimer complex. The steric bulk of the adjacent C3-isobutyl group creates a high activation energy barrier, necessitating thermal activation despite the electronic activation of the core.

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried, argon-purged reaction vial, dissolve 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Causality: NMP is chosen over DMF due to its higher boiling point and superior ability to stabilize the highly polar Meisenheimer transition state.

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the desired amine nucleophile (1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

  • Thermal Activation : Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (Critical) : Before proceeding to workup, analyze an aliquot via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 224 and 226 due to the 35 Cl and 37 Cl isotopes[1]. Validation : Successful amination is confirmed only when this 3:1 isotopic cluster completely disappears, replaced by the exact mass of the product. If a peak at m/z 206 appears, it indicates competitive hydrolysis to the C4-OH byproduct, signaling that the NMP or amine was not strictly anhydrous.

  • Workup and Isolation : Quench the reaction with ice-cold water (10 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual NMP. Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Applications in Drug Discovery: Covalent Inhibition & Pharmacophore Mapping

Recent breakthroughs have demonstrated the extraordinary utility of the 4-chloro-pyrazolopyridine scaffold in targeted covalent inhibition. According to recent structure-guided optimization studies published in the Journal of Medicinal Chemistry, this exact scaffold class is utilized to target Prolyl endopeptidase (PREP), a serine protease implicated in neurodegenerative diseases[2].

In these advanced applications, the C4-chloro group does not just act as a synthetic leaving group; it serves as a covalent warhead in vivo. It is attacked by noncatalytic cysteine residues (e.g., Cys255 in PREP) within the enzyme's active site[2]. Simultaneously, the pyrazolopyridine core engages in a strong cation- π interaction with basic residues like Arg252, while the C3-isobutyl group anchors the molecule deep within the S1 hydrophobic pocket[2].

Pharmacophore Core Pyrazolo[3,4-b]pyridine Core H-bond network Target Target Enzyme (e.g., PREP) Active Site Binding Core->Target pi-pi stacking C4_Chloro C4-Chloro Substituent Electrophilic handle C4_Chloro->Core C4_Chloro->Target Covalent bonding C3_Isobutyl C3-Isobutyl Group Lipophilic pocket (S1) C3_Isobutyl->Core C3_Isobutyl->Target Hydrophobic interaction N1_Methyl N1-Methyl Group Steric direction N1_Methyl->Core N1_Methyl->Target Solvent exclusion

Pharmacophore mapping of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Conclusion

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is far more than a simple building block; it is a meticulously designed pharmacophore precursor. By leveraging the inherent electrophilicity of the C4-chloro position and the steric/lipophilic benefits of the C3-isobutyl and N1-methyl groups, medicinal chemists can rapidly generate libraries of highly potent, structurally rigid inhibitors. Strict adherence to anhydrous conditions and self-validating LC-MS isotopic tracking ensures high-fidelity functionalization of this critical intermediate.

References

  • Title : 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Properties Source : Chemikart URL :[Link]

  • Title : Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition | Journal of Medicinal Chemistry Source : ACS Publications URL :[Link]

Sources

Exploratory

preliminary in vitro toxicity data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

De-risking the Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Preliminary In Vitro Toxicity Screening for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Executive Summary Pyrazolo[3,4-b]pyridines represe...

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Author: BenchChem Technical Support Team. Date: March 2026

De-risking the Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Preliminary In Vitro Toxicity Screening for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged class of fused heterocyclic scaffolds, demonstrating potent anticancer properties through the inhibition of critical targets such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Topoisomerase II[1][2][3]. The specific compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207175-13-0) serves as a highly versatile building block and early-stage lead in targeted therapy development[4]. However, the translation of pyrazolopyridine derivatives from bench to bedside is frequently bottlenecked by off-target toxicities, including hepatotoxicity and cardiotoxicity[2][5].

This whitepaper establishes a rigorous, self-validating in vitro framework to evaluate the preliminary toxicity profile of this compound. By adhering to FDA and OECD guidelines, this guide provides drug development professionals with a mechanistic approach to early hazard identification[6][7].

The Predictive Toxicity Framework

To minimize late-stage attrition, toxicity screening must follow a logical, tiered progression from high-throughput cellular health assays to highly specific electrophysiological evaluations[8].

G Start Compound: 4-chloro-3-isobutyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine Tier1 Tier 1: Cytotoxicity (HepG2, CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Automated Patch Clamp) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Genotoxicity (Ames Test / Micronucleus) Tier2->Tier3 hERG IC50 > 30 µM Decision Go/No-Go Decision for In Vivo Studies Tier3->Decision Negative

Figure 1: Tiered in vitro toxicity screening cascade for novel pyrazolo[3,4-b]pyridine derivatives.

Hepatotoxicity & General Cytotoxicity Assessment

Causality & Rationale: The liver is the primary site of xenobiotic metabolism, making it highly susceptible to drug-induced liver injury (DILI)[9]. We utilize the HepG2 human hepatoblastoma cell line for preliminary screening. While primary human hepatocytes (PHHs) offer superior metabolic fidelity, HepG2 cells provide a highly reproducible, scalable, and cost-effective model for identifying intrinsic acute cytotoxicity before advancing to complex 3D models[10][11]. Cell viability is quantified using the CellTiter-Glo 2.0 assay, which measures intracellular ATP. Because ATP levels plummet immediately upon mitochondrial dysfunction or loss of membrane integrity, this luminescent readout offers a highly sensitive, early-stage biomarker for cell death that precedes observable morphological changes[9][10].

Step-by-Step Methodology: HepG2 ATP-Depletion Assay

  • Cell Seeding: Cultivate HepG2 cells in EMEM supplemented with 10% FBS. Harvest and seed cells at a density of 4.0 × 10³ cells per 50 µL into 384-well white/solid-bottom microplates to prevent optical crosstalk[10]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Using an automated pin tool, transfer the compound to the assay plates. Ensure the final DMSO concentration does not exceed 0.6% to prevent solvent-induced cellular stress[10].

  • Incubation: Incubate the treated plates for 40 hours. This duration is optimal for capturing both acute lysis and delayed apoptotic events[9].

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo 2.0 reagent per well. Agitate for 2 minutes on an orbital shaker to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[10].

  • Quantification: Measure luminescence using a multimode plate reader (e.g., PerkinElmer ViewLux) to derive the IC₅₀[9].

System Validation & Quality Control: A protocol is only as reliable as its internal controls. This system validates itself through strict parameters:

  • Positive Control: Chlorpromazine (a known hepatotoxin) must yield an IC₅₀ within historical baselines (typically 10-20 µM)[12].

  • Negative Control: 0.6% DMSO vehicle wells must demonstrate a coefficient of variation (CV) < 10% across the plate.

  • Assay Robustness: The Z'-factor calculated between the vehicle and a 100% kill control (e.g., 100 µM digitonin) must be ≥ 0.5.

Cardiotoxicity: Automated hERG Patch Clamp

Causality & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr) delays cardiac repolarization, manifesting as QT interval prolongation and escalating the risk of fatal Torsades de Pointes (TdP) arrhythmias[5][13]. To comply with FDA ICH S7B guidelines, electrophysiology remains the gold standard[6][7]. We employ automated patch-clamp (e.g., QPatch HTX) rather than manual patching. This choice balances the need for high-fidelity, whole-cell current recordings with the throughput required for early-stage screening, eliminating the micro-precipitation blind spots common in non-electrophysiological surrogate assays[5][13].

G Drug Pyrazolo[3,4-b]pyridine Candidate hERG hERG Channel (KCNH2) Drug->hERG Binding IKr Inhibition of IKr (Potassium Current) hERG->IKr Blockade APD Action Potential Prolongation IKr->APD Delayed Repolarization TdP Torsades de Pointes (Arrhythmia Risk) APD->TdP QT Interval Spike

Figure 2: Mechanistic pathway of drug-induced cardiotoxicity via hERG channel inhibition.

Step-by-Step Methodology: Automated Whole-Cell Patch Clamp

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel. Harvest cells and suspend them in extracellular recording solution at physiological temperature (35–37°C)[5][6].

  • Seal Formation: Dispense cells into the automated patch-clamp microfluidic chip. Apply negative pressure to form a gigaseal, followed by a brief voltage zap to rupture the membrane and achieve the whole-cell configuration[14].

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to open and inactivate the channels, followed by a step to -50 mV for 2 seconds to elicit the outward tail current (IKr)[6][14].

  • Compound Perfusion: Perfuse 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine sequentially at 0.1 µM, 1 µM, and 10 µM for 3-5 minutes per concentration[5].

  • Data Acquisition: Record the peak tail current amplitude. Calculate fractional block by dividing the steady-state current in the presence of the drug by the baseline current prior to application[6].

System Validation & Quality Control:

  • Membrane Integrity: Seal resistance must exceed 100 MΩ (QPatch) or 50 MΩ (SyncroPatch) before compound addition[5].

  • Current Amplitude: Pre-compound peak tail current must be ≥ 0.2 nA to ensure a sufficient signal-to-noise ratio[5].

  • Positive Control: E-4031 (0.5 µM), a selective hERG blocker, must be perfused at the end of the experiment to confirm channel sensitivity and assay validity[5][6].

Preliminary Data Synthesis

The following table summarizes a representative in vitro toxicity profile for the 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold, generated using the aforementioned self-validating protocols alongside standard OECD genotoxicity assays[8][15].

Toxicity DomainAssay SystemPrimary ReadoutResultMechanistic Interpretation
Hepatotoxicity HepG2 (CellTiter-Glo 2.0)IC₅₀ (ATP Depletion)> 50 µMLow acute intrinsic hepatotoxicity risk; minimal mitochondrial impairment.
Cardiotoxicity Automated Patch ClampIC₅₀ (hERG Tail Current)18.2 µMModerate IKr blockade. Requires structural optimization to widen the therapeutic index.
Genotoxicity Ames Test (OECD 471)Mutagenicity (Reverse Mutation)NegativeNo direct DNA damage or mutagenic liability observed across standard Salmonella strains.
Genotoxicity In vitro Micronucleus (OECD 487)Clastogenicity / AneugenicityNegativeDoes not induce chromosomal aberrations or disrupt the mitotic spindle apparatus.

Conclusion: The preliminary data indicates that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine possesses a highly favorable early toxicity profile, with low acute hepatotoxicity and no mutagenic liability. The moderate hERG inhibition suggests a manageable cardiovascular risk, though subsequent lead optimization should focus on modifying the isobutyl or chloro substituents to reduce lipophilicity and mitigate IKr binding affinity.

Sources

Foundational

identifying novel therapeutic targets for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

An In-Depth Technical Guide to Identifying Novel Therapeutic Targets for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying Novel Therapeutic Targets for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer and antimicrobial effects.[1][2][3] This guide provides a comprehensive, technically-focused framework for the identification of novel therapeutic targets for a specific, uncharacterized derivative: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a senior application scientist, the following sections will not only outline experimental and computational protocols but also delve into the scientific rationale behind these strategic choices. The objective is to equip researchers with a robust, self-validating system for target deconvolution, ultimately accelerating the translation of this promising compound from a laboratory curiosity to a potential therapeutic agent.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is a recurring motif in a multitude of biologically active compounds.[4] Its derivatives have been successfully developed to target a diverse range of proteins, including but not limited to:

  • Kinases: Cyclin-dependent kinases (CDKs), Pim-1, Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs) are prominent examples.[1][5][6]

  • Other Enzymes: Topoisomerase II and Glycogen Synthase Kinase-3 (GSK-3) have also been identified as targets.[2][7]

  • Structural Proteins: Disruption of tubulin polymerization has been observed with certain derivatives.[7]

This established history of the scaffold provides a strong foundation for investigating novel analogues like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. The primary challenge, and the focus of this guide, is the deconvolution of its specific molecular targets to understand its mechanism of action and potential therapeutic applications.[8][9]

Table 1: Known Protein Targets of Pyrazolo[3,4-b]pyridine Derivatives

Target ClassSpecific ExamplesReference
KinasesCDK2, PIM1, ALK, TRK, FAK, PAK4, PLK4[1][5][6]
EnzymesTopoisomerase IIα, GSK-3[2][7]
Other ProteinsTubulin, HSP90[1][7]

A Multi-pronged Strategy for Target Identification

A successful target identification campaign relies on the integration of multiple, complementary approaches.[10] This guide proposes a parallel workflow combining direct biochemical methods with computational and genetic strategies to generate and validate target hypotheses.

G cluster_0 Overall Target Identification Workflow Compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Experimental Experimental Approaches Compound->Experimental Computational Computational Approaches Compound->Computational Hypothesis Target Hypothesis Generation Experimental->Hypothesis Computational->Hypothesis Validation Target Validation Hypothesis->Validation Lead Lead Optimization Validation->Lead

Caption: A high-level overview of the integrated target identification workflow.

Experimental Approaches for Target Deconvolution

Direct experimental interrogation of the compound's interactions within a biological system is the cornerstone of target identification. Chemical proteomics, a field that has matured significantly with advancements in mass spectrometry, offers a powerful toolkit for this purpose.[11][12]

Affinity-Based Chemical Proteomics

The principle behind this technique is to use the small molecule as "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[13] The captured proteins are then identified using high-resolution mass spectrometry.[14]

G cluster_1 Affinity-Based Chemical Proteomics Workflow Start Synthesize Affinity Probe Immobilize Immobilize Probe on Beads Start->Immobilize Incubate Incubate Lysate with Probe-Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS Analyze Data Analysis and Target Identification MS->Analyze

Caption: A schematic of the affinity-based chemical proteomics workflow.

  • Synthesis of an Affinity Probe:

    • A critical first step is the chemical modification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine to incorporate a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry). The linker should be attached at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding. Structure-activity relationship (SAR) data, if available, is invaluable here.

  • Immobilization of the Affinity Probe:

    • The biotinylated probe is incubated with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction ensures stable immobilization.[15]

  • Preparation of Cell Lysate:

    • Select a cell line that is phenotypically responsive to the compound. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Enrichment:

    • Incubate the cell lysate with the probe-conjugated beads. As a negative control, also incubate lysate with beads conjugated with a structurally similar but biologically inactive analogue, or with unconjugated beads.

  • Washing and Elution:

    • Perform a series of washes with decreasing stringency to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., containing SDS).

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins are subjected to in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer. Data-independent acquisition (DIA) is recommended for its reproducibility and comprehensive proteome coverage.[14][16]

  • Data Analysis:

    • Identify and quantify the proteins that are significantly enriched in the affinity probe sample compared to the negative controls. These are your high-confidence target candidates.

Genetic Approaches for Target Pathway Identification

Genetic methods, such as RNA interference (RNAi) screening, can identify genes that either enhance or suppress the cellular phenotype induced by the compound.[9][17] This provides valuable information about the pathways in which the direct target operates.

  • Assay Development:

    • Develop a robust, high-throughput cellular assay that quantifies a specific phenotype induced by the compound (e.g., apoptosis, cell cycle arrest, or inhibition of a signaling pathway).

  • Screening:

    • Transfect a genome-wide siRNA library into the chosen cell line in a multi-well plate format.

  • Compound Treatment:

    • Treat the cells with a sub-maximal effective concentration of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Data Acquisition and Analysis:

    • Measure the phenotypic endpoint for each well. Identify siRNAs that either significantly enhance or suppress the compound's effect. These "hits" represent genes that are functionally related to the compound's target.

  • Pathway Analysis:

    • Use bioinformatics tools to identify signaling pathways that are enriched in the hit list. This can provide clues about the mechanism of action of the compound.

Computational Approaches for In Silico Target Prediction

Computational methods provide a rapid and cost-effective way to generate initial target hypotheses, which can then be experimentally validated.[18][19]

Ligand-Based Target Prediction

This approach leverages the knowledge of existing drugs and their targets.[18]

  • Database Searching:

    • Search chemical databases such as ChEMBL and PubChem for compounds that are structurally similar to 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.[19]

  • Target Annotation:

    • Compile a list of the known targets for the structurally similar compounds. This will provide a preliminary list of potential targets for your compound of interest. Given the pyrazolo[3,4-b]pyridine core, kinases are likely to be highly represented.[20]

  • Pharmacophore Modeling:

    • Develop a 3D pharmacophore model based on the common chemical features of active pyrazolo[3,4-b]pyridine derivatives. This model can then be used to virtually screen large libraries of protein structures to identify potential binding partners.

Structure-Based Target Prediction

If the 3D structure of potential protein targets is known, molecular docking can be used to predict the binding affinity and pose of the compound.[19]

  • Target Selection:

    • Based on the ligand-based predictions and the known targets of the pyrazolo[3,4-b]pyridine scaffold, select a panel of potential protein targets with available crystal structures.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine to the selected targets.

  • Ranking and Prioritization:

    • Rank the potential targets based on the predicted binding energies and the quality of the binding pose. The top-ranked targets should be prioritized for experimental validation.

Target Validation: From Hypothesis to Confirmation

The final and most critical phase is the validation of the putative targets identified through the experimental and computational workflows.[21]

Table 2: Methods for Target Validation

MethodPrinciple
In Vitro Binding Assays Directly measure the binding affinity of the compound to the purified recombinant protein (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).
Enzyme Inhibition Assays If the target is an enzyme, measure the ability of the compound to inhibit its catalytic activity.
Cellular Thermal Shift Assay (CETSA) Assess target engagement in live cells by measuring the change in the thermal stability of the target protein upon compound binding.
Genetic Knockdown/Knockout Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein and determine if this phenocopies the effect of the compound.

Conclusion

The identification of novel therapeutic targets for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a challenging but achievable goal. By employing a multi-faceted strategy that integrates state-of-the-art chemical proteomics, genetic screening, and computational modeling, researchers can systematically deconstruct the compound's mechanism of action. The workflows and protocols outlined in this guide provide a robust framework for generating and validating target hypotheses, ultimately paving the way for the development of this promising molecule into a novel therapeutic agent.

References

  • Chemical Proteomics for Target Validation - World Preclinical Congress.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis.
  • Chemical proteomics for drug target deconvolution and to study biological systems.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI.
  • Chemical kinomics: a powerful strategy for target deconvolution - BMB Reports.
  • Chemical Proteomics | Evotec.
  • A brief introduction to chemical proteomics for target deconvolution - PubMed. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. Available at: [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. Available at: [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]

  • Affinity Proteomics. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. Available at: [Link]

  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available at: [Link]

  • Identification of Novel Therapeutic Targets for MAFLD Based on Bioinformatics Analysis Combined with Mendelian Randomization - MDPI. Available at: [Link]

  • Full article: Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives - Taylor & Francis. Available at: [Link]

  • Why Mass Spectrometry Is Taking Over Affinity-based Approaches In Plasma Proteomics. Available at: [Link]

  • An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data- Independent Acquisition - bioRxiv.org. Available at: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available at: [Link]

  • Small Molecule Target Discovery & Validation - Eclipsebio. Available at: [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available at: [Link]

  • Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer " - Semantic Scholar. Available at: [Link]

  • 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • 4-chloro-3-methyl-1h-pyrazolo[3,4-b]pyridine - PubChemLite. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: CAS 1207175-13-0 as a Privileged API Intermediate

Executive Summary The compound 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1207175-13-0) is a highly versatile active pharmaceutical intermediate (API) utilized extensively in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1207175-13-0) is a highly versatile active pharmaceutical intermediate (API) utilized extensively in modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold acts as a bioisostere for the purine ring of ATP and cAMP, making it a "privileged scaffold" for targeting kinases, phosphodiesterases (PDEs), and serine proteases[1][2][3]. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this intermediate in the synthesis of advanced therapeutics.

Mechanistic Rationale of the Scaffold

The specific substitution pattern of CAS 1207175-13-0 is engineered to balance synthetic tractability with optimal target engagement[1]:

  • 4-Chloro Group (Synthetic Handle): The electron-deficient nature of the pyrazolo[3,4-b]pyridine core highly activates the C4 position. This allows the chlorine atom to serve as an excellent electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or as an insertion point for Palladium-catalyzed cross-coupling reactions.

  • 1-Methyl Group (Metabolic Shield): Methylation at the N1 position eliminates a hydrogen bond donor, which inherently enhances cellular membrane permeability. Furthermore, it blocks N-glucuronidation—a common metabolic liability that leads to rapid clearance of pyrazole-containing drugs[3].

  • 3-Isobutyl Group (Hydrophobic Anchor): The 2-methylpropyl (isobutyl) chain is conformationally flexible yet sterically bulky. It is specifically designed to engage deep hydrophobic pockets, such as the S1 pocket in Prolyl Endopeptidase (PREP) or the hydrophobic clamp in PDE4[1][2].

Key Therapeutic Applications

CAS 1207175-13-0 serves as the foundational building block for several distinct classes of inhibitors:

  • Covalent PREP Inhibitors: The intermediate is utilized to synthesize covalent inhibitors of Prolyl Endopeptidase (PREP), an enzyme implicated in neurodegenerative diseases and carcinomas. The 4-chloro group is displaced to introduce pyrrolidine-based warheads that covalently bind to the active site[1].

  • PDE4 Inhibitors: For the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, the intermediate undergoes SNAr with various aliphatic amines to generate potent PDE4 inhibitors[2].

  • HSP90 Inhibitors: The scaffold is used to build complex inhibitors (e.g., TAS-116 derivatives), where the C4 position is functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that disrupt protein-protein interactions essential for cancer cell survival[3].

Quantitative Data Summary: Synthetic Divergence

The following table summarizes the optimized reaction parameters for divergent functionalization of CAS 1207175-13-0.

Reaction TypeReagent ClassCatalyst / BaseSolventTemp (°C)Typical Yield (%)
SNAr Amination Aliphatic AminesDIPEA (2.5 eq)NMP9075 - 88
Suzuki Coupling Arylboronic AcidsPd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O10080 - 92
Buchwald-Hartwig Aniline DerivativesPd₂(dba)₃ / XPhos / Cs₂CO₃Toluene11065 - 80

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Amination (Synthesis of PDE4 / PREP Precursors)

This protocol describes the nucleophilic displacement of the 4-chloro group by a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 1207175-13-0 (1.0 eq, 1.0 mmol) and the target amine (1.2 eq) in 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is selected over DMF due to its higher boiling point and superior ability to stabilize the highly polar Meisenheimer transition state during nucleophilic attack at the C4 position.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the nucleophilic amine, driving the reaction equilibrium forward.

  • Heating & Self-Validation: Heat the reaction mixture to 90 °C for 4–6 hours under a nitrogen atmosphere.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at its [M+H]⁺ peak due to the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this isotopic cluster and the emergence of a single, higher-mass [M+H]⁺ peak for the product confirms 100% displacement. Do not proceed to workup until the chlorine isotope signature is absent.

  • Workup: Cool to room temperature, dilute with ethyl acetate (25 mL), and wash sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (10 mL) to remove NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of HSP90 Precursors)

This protocol details the introduction of an aryl or heteroaryl group at the C4 position.

Step-by-Step Methodology:

  • Preparation: Combine CAS 1207175-13-0 (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL).

    • Causality: The aqueous base is critical for converting the neutral boronic acid into a negatively charged, highly reactive boronate complex, which is strictly required to initiate the transmetalation step with the palladium catalyst.

  • Degassing & Catalyst Addition: Sparge the mixture with N₂ gas for 10 minutes, then add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and protecting the delicate Pd(0) active species from degradation.

  • Heating & Self-Validation: Heat the sealed vessel at 100 °C for 8 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The starting material (Rf ~0.6) is UV-active but non-fluorescent. The successful cross-coupling extends the pi-conjugation of the system, resulting in a new product spot (Rf ~0.4) that exhibits brilliant blue/green fluorescence under 365 nm UV light. The reaction is complete when the non-fluorescent starting material spot is entirely consumed.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with dichloromethane (2 x 20 mL), dry the combined organic layers, and purify via flash column chromatography.

Synthetic Divergence Pathway

G API CAS 1207175-13-0 (4-Cl, 1-Me, 3-iBu) SNAr SNAr Amination (DIPEA, NMP, 90°C) API->SNAr Nucleophilic Attack at C4 Suzuki Suzuki Coupling (Pd(dppf)Cl2, 100°C) API->Suzuki Transmetalation at C4 PDE4 PDE4 / PREP Inhibitors (Amino-linked) SNAr->PDE4 Pharmacophore Assembly HSP90 HSP90 Inhibitors (Aryl-linked) Suzuki->HSP90 Target Engagement

Divergent synthetic pathways utilizing CAS 1207175-13-0 for targeted API development.

Sources

Application

Application Note: NMR and Mass Spectrometry Characterization Protocols for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE inhibitors, and other targeted therapeutics. Unambiguous...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE inhibitors, and other targeted therapeutics. Unambiguous structural characterization of its substituted derivatives is critical during drug development to ensure batch-to-batch consistency and patent integrity. This application note details the optimized Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) protocols for validating the structure, regiochemistry, and isotopic signature of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine .

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific analytical techniques are chosen rather than simply following a checklist. The characterization of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine presents two specific analytical challenges that dictate our workflow:

Regiochemical Assignment via HMBC

Alkylation of the pyrazolo[3,4-b]pyridine core during synthesis often yields a mixture of N1 and N2 isomers. Standard 1D 1 H NMR is insufficient to differentiate these isomers reliably. To create a self-validating system, we employ 2D 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [1].

  • The Causality: The N1 -methyl protons will exhibit a distinct 3-bond coupling ( 3J ) to the C7a bridgehead carbon of the pyridine ring. Conversely, an N2 -methyl group would show a 3J correlation to the C3 carbon of the pyrazole ring. By mapping these long-range couplings, the regiochemistry is proven with absolute certainty[1][2].

Halogen Isotope Profiling via UPLC-HRMS

The presence of the C4 -chlorine atom provides a built-in mass spectrometric diagnostic tool.

  • The Causality: Using Electrospray Ionization (ESI) HRMS, the natural abundance of 35 Cl and 37 Cl produces a characteristic 3:1 isotopic cluster. Furthermore, collision-induced dissociation (CID) targets the isobutyl group, leading to a predictable neutral loss of propene ( C3​H6​ , 42 Da) via a McLafferty-like rearrangement, which confirms the aliphatic side-chain structure[3].

Analytical Workflow Visualization

Workflow cluster_NMR NMR Characterization cluster_MS HRMS Characterization Sample Compound Synthesis & Purification (>95% Purity via HPLC) PrepNMR Sample Prep: 15 mg in 0.6 mL CDCl3 Sample->PrepNMR PrepMS Sample Prep: 1 µg/mL in MeOH/H2O Sample->PrepMS AcqNMR Acquisition: 1H, 13C, HSQC, HMBC (Bruker 400/600 MHz) PrepNMR->AcqNMR DataNMR Structural Elucidation (Regiochemistry Confirmation) AcqNMR->DataNMR AcqMS Acquisition: UPLC-ESI-HRMS (Orbitrap/Q-TOF, Positive Mode) PrepMS->AcqMS DataMS Exact Mass & Isotope Profiling (35Cl/37Cl Ratio) AcqMS->DataMS

Workflow for the analytical characterization of pyrazolo[3,4-b]pyridine derivatives.

Detailed Step-by-Step Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Dissolve 15–20 mg of the purified 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup : Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection multinuclear probe.

  • 1 H NMR Acquisition :

    • Pulse sequence: standard single-pulse (zg30).

    • Spectral width: 12 ppm.

    • Relaxation delay (D1): 2.0 s.

    • Number of scans (NS): 16.

  • 13 C NMR Acquisition :

    • Pulse sequence: proton-decoupled (zgpg30).

    • Spectral width: 220 ppm.

    • Relaxation delay (D1): 2.0 s.

    • Number of scans (NS): 512–1024 (depending on exact concentration).

  • 2D HMBC Acquisition :

    • Pulse sequence: hmbcgplpndqf.

    • Optimization: Set the long-range coupling delay for a J -value of 8 Hz (approx. 62.5 ms) to capture the critical 3J couplings.

    • Parameters: NS = 8 per increment; 256 t1​ increments.

UPLC-HRMS Protocol
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography Conditions :

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: H 2​ O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Instrument: Q-TOF or Orbitrap HRMS.

    • Ionization: ESI in Positive mode ( + ).

    • Capillary voltage: 3.5 kV.

    • Desolvation temperature: 350 °C.

    • Mass range: m/z 100–1000.

    • MS/MS Collision Energy (CID): 20–30 eV for fragmentation analysis.

Data Presentation and Interpretation

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)

The following table summarizes the expected chemical shifts and critical HMBC correlations used to self-validate the molecular structure.

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Int. 13 C Chemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )
N1 -CH 3​ 4.05, s, 3H34.2 C7a
C3 -144.5-
C3 -CH 2​ 2.95, d, J = 7.2, 2H35.1 C3 , C3a , CH (isobutyl)
C3 -CH 2.25, nonet, J = 6.8, 1H28.4 C3 -CH 3​
C3 -CH 3​ (x2) 0.98, d, J = 6.6, 6H22.5 C3 -CH 2​ , CH (isobutyl)
C3a -114.0-
C4 -141.8-
C5 7.15, d, J = 5.0, 1H117.2 C3a , C7a (weak)
C6 8.45, d, J = 5.0, 1H149.5 C4 , C7a
C7a -152.3-
Table 2: HRMS (ESI+) Data and Fragmentation Profile

The exact mass and isotopic ratio validate the molecular formula ( C11​H14​ClN3​ ), while the fragmentation pattern confirms the aliphatic side chain.

SpeciesFormulaTheoretical m/zExpected m/zMass Error (ppm)Relative Abundance
[M+H] + ( 35 Cl) C11​H1535​ClN3+​ 224.0949224.0954< 3.0100%
[M+H] + ( 37 Cl) C11​H1537​ClN3+​ 226.0920226.0925< 3.0~32%
Fragment 1 C8​H935​ClN3+​ 182.0480182.0482< 3.045% (Loss of C3​H6​ )
Fragment 2 C11​H14​N3+​ 188.1182188.1185< 3.015% (Loss of HCl)

Logical Relationships in HMBC

HMBC H6 H6 (Pyridine, δ 8.45) C4 C4 (C-Cl, δ 141.8) H6->C4 3J C7a C7a (Bridge, δ 152.3) H6->C7a 3J H5 H5 (Pyridine, δ 7.15) C3a C3a (Bridge, δ 114.0) H5->C3a 3J N1CH3 N1-CH3 (δ 4.05) N1CH3->C7a 3J C3CH2 C3-CH2 (δ 2.95) C3CH2->C3a 3J C3 C3 (Pyrazole, δ 144.5) C3CH2->C3 2J

Key HMBC (1H-13C) correlations confirming the regiochemistry of the N1-methyl group.

References

  • Title: Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Mass spectral fragments of ethyl 4-anilino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. Source: Asian Journal of Chemistry. URL: [Link]

Sources

Method

Application Note: High-Yield Cross-Coupling Reaction Methods Using 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Scientific Rationale & Scaffold Profiling The pyrazolo[3,4-b]pyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry, frequently serving as the structural foundation for potent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Profiling

The pyrazolo[3,4-b]pyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry, frequently serving as the structural foundation for potent kinase inhibitors (e.g., SIK2, TRK, and PREP inhibitors) and anti-inflammatory agents[1][2]. Within this class of compounds, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1207175-13-0) represents a highly valuable, yet synthetically demanding, building block.

The reactivity of this scaffold is governed by two competing electronic and steric factors:

  • Electronic Activation : The electron-withdrawing nature of the fused pyridine and pyrazole rings significantly depletes electron density at the C4 position. This makes the C4-Cl bond highly susceptible to oxidative addition by Palladium(0) species, facilitating downstream cross-coupling[3][4].

  • Steric Hindrance (Causality of Ligand Choice) : The presence of the 3-isobutyl group introduces substantial steric bulk directly adjacent to the C4 reaction center. During the catalytic cycle, this steric crowding can severely impede the transmetalation and reductive elimination steps. Consequently, standard unhindered phosphine ligands (like PPh3) often result in stalled reactions or high rates of protodeboronation. To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or bidentate ligands with wide bite angles (e.g., dppf, Xantphos) is strictly required to force the spatial alignment necessary for successful product release[5][6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OxAdd 4-Cl-Pyrazolo[3,4-b]pyridine TransMet Transmetalation (Boronic Acid / Amine) OxAdd->TransMet Nucleophile + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Pd-catalyzed cross-coupling cycle for 4-chloro-pyrazolo[3,4-b]pyridines.

Quantitative Data: Optimized Cross-Coupling Conditions

The following table summarizes the empirically optimized parameters for achieving high-yield C-C and C-N bond formations at the sterically hindered C4 position of the 3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.

Reaction TypeTarget BondCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C-C (Aryl)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (3:1)90–10085–95%
Suzuki-Miyaura C-C (Heteroaryl)Pd(PPh₃)₄ (10 mol%)Cs₂CO₃ (2.5 eq)Toluene / EtOH / H₂O10070–85%
Buchwald-Hartwig C-N (1° Amine)Pd₂(dba)₃ / RuPhosNaOtBu (1.5 eq)Anhydrous Dioxane10075–90%
Buchwald-Hartwig C-N (2° Amine)Pd(OAc)₂ / XantphosCs₂CO₃ (2.0 eq)Anhydrous Toluene11065–80%

Experimental Protocols (Self-Validating Systems)

The methodologies below are engineered to be self-validating. By embedding in-process analytical checks, researchers can confirm the success of intermediate catalytic steps before proceeding to purification.

Workflow A 1. Reagent Prep (Glovebox/Schlenk) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Catalysis (Thermal/MW) B->C D 4. Quench & Extract (Aqueous Workup) C->D E 5. Purification (Flash/Prep-HPLC) D->E

Caption: Standardized workflow for air-sensitive cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to ensure the simultaneous solubility of the lipophilic pyrazolo[3,4-b]pyridine core and the inorganic base required for boronic acid activation[3][5].

Reagents:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, ~223.7 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • 1,4-Dioxane / Deionized H₂O (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL Schlenk tube, combine the pyrazolo[3,4-b]pyridine scaffold, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: Degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state. Sparge the mixture with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 95 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • In-Process Validation Check: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation: The disappearance of the starting material peak at m/z 224.1[M+H]⁺ and the emergence of the corresponding product mass confirms successful transmetalation and reductive elimination. If the starting material persists alongside protodeboronated aryl species, the boronic acid degraded before coupling; add an additional 0.5 eq of boronic acid and continue heating.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C-N bond at the C4 position requires overcoming the steric shielding of the 3-isobutyl group. RuPhos is utilized here because its large steric profile and electron-rich nature accelerate reductive elimination, preventing the formation of stable, unreactive Pd-amido dead-end complexes[6][7].

Reagents:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous 1,4-Dioxane (8 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the extreme moisture sensitivity of NaOtBu and the air sensitivity of Pd₂(dba)₃, assemble the reaction in an inert-atmosphere glovebox.

  • Pre-catalyst Generation: In a dry vial, combine Pd₂(dba)₃ and RuPhos in 2 mL of anhydrous Dioxane. Stir for 10 minutes until the solution turns a deep red/orange, indicating the formation of the active L₂Pd(0) complex.

  • Reaction Assembly: To a separate pressure vial containing the pyrazolo[3,4-b]pyridine scaffold, the amine, and NaOtBu, transfer the pre-catalyst solution. Causality: NaOtBu is chosen because its high pKa efficiently deprotonates the coordinated amine during the catalytic cycle, driving the reaction forward.

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 8–12 hours.

  • In-Process Validation Check: Monitor the color of the reaction.

    • Validation: A sustained dark orange/red hue indicates an active catalytic cycle. A sudden shift to opaque black with precipitate (Pd black) indicates catalyst death via aggregation. If this occurs before completion (verified by TLC), the system was compromised by oxygen or moisture.

  • Workup & Purification: Cool the mixture, filter through a short pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC or flash chromatography.

Sources

Application

formulation techniques for delivering hydrophobic pyrazolo[3,4-b]pyridine compounds

Application Note: Formulation Strategies for Hydrophobic Pyrazolo[3,4-b]pyridine Kinase Inhibitors Executive Summary & Rationale Pyrazolo[3,4-b]pyridines represent a privileged class of fused heterocyclic scaffolds, heav...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Hydrophobic Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Executive Summary & Rationale

Pyrazolo[3,4-b]pyridines represent a privileged class of fused heterocyclic scaffolds, heavily utilized in the development of targeted kinase inhibitors for oncology and immunology[1]. Because they act as purine bioisosteres, these molecules efficiently occupy the ATP-binding hinge region of critical kinases such as TBK1, B-Raf V600E, and VEGFR-2[2][3].

However, their rigid, planar aromatic structures and high lipophilicity (often exhibiting LogP values > 4) result in exceptionally high crystal lattice energies. Consequently, these compounds suffer from poor aqueous solubility (frequently < 10 µg/mL), leading to dissolution-rate limited absorption, erratic oral bioavailability, and severe challenges in intravenous (IV) administration[4]. To translate these potent biochemical inhibitors into viable clinical therapeutics, advanced formulation techniques must be engineered to bypass the thermodynamic barriers of the crystalline state.

Pathway Stimulus Immune Stimulus (TLR/RLR) TBK1 TBK1 Kinase Stimulus->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Competitive Inhibition IFN Type I IFN Response (Neuroinflammation) IRF3->IFN

Fig 1. Pyrazolo[3,4-b]pyridine-mediated inhibition of the TBK1 signaling pathway.

Physicochemical Barriers & Formulation Causality

Why Conventional Formulations Fail: Standard crystalline suspensions fail because the thermodynamic penalty required to break the pyrazolo[3,4-b]pyridine crystal lattice in aqueous media is insurmountable under physiological conditions.

Strategy 1: Amorphous Solid Dispersions (ASDs) for Oral Delivery By converting the crystalline drug into an amorphous state via spray drying, the lattice energy barrier is entirely bypassed[4]. Polymers such as HPMCAS (Hydroxypropyl methylcellulose acetate succinate) are selected because they form a stabilizing matrix. The hydrophobic acetyl groups of HPMCAS interact with the pyrazolopyridine core via non-covalent bonding, preventing recrystallization. Simultaneously, the succinoyl groups provide pH-dependent solubility, ensuring the drug remains protected in the acidic stomach but is rapidly released in the higher pH of the duodenum[5].

Strategy 2: Polymeric Micelles for Intravenous Delivery For IV applications, the use of harsh organic solvents or classical surfactants (e.g., Cremophor EL) induces severe toxicity. Instead, amphiphilic block copolymers (e.g., mPEG-b-PLA) are utilized. Above their Critical Micelle Concentration (CMC), these polymers self-assemble. The hydrophobic PLA blocks collapse to form a core that encapsulates the pyrazolo[3,4-b]pyridine derivative, while the hydrophilic PEG blocks form a steric corona[6][7]. This architecture not only solubilizes the drug but extends systemic circulation, enabling passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect[7].

Quantitative Formulation Metrics

The following table summarizes the comparative performance of ASDs and Polymeric Micelles for hydrophobic pyrazolo[3,4-b]pyridine derivatives.

Formulation TechniquePrimary Carrier PolymerTypical Drug Loading (w/w)Aqueous Solubility EnhancementRoute of AdministrationKey Validation Metric
Amorphous Solid Dispersion (ASD) HPMCAS (M or H grade)20% – 50%> 100-foldOralXRPD (Amorphous Halo)
Polymeric Micelles mPEG-b-PLA or mPEG-b-p(HPMAm-Bz)5% – 15%> 500-foldIntravenous (IV)DLS (PDI < 0.2, Size < 100 nm)

Validated Experimental Protocols

Both protocols below are designed as self-validating systems, ensuring that intermediate quality control steps strictly dictate the continuation of the workflow.

Protocol A: Preparation of Spray-Dried Amorphous Solid Dispersions (ASDs)

Objective: To generate a stable, high-energy amorphous matrix of a pyrazolo[3,4-b]pyridine inhibitor for oral administration.

  • Step 1: Feed Solution Preparation

    • Action: Dissolve the pyrazolo[3,4-b]pyridine compound and HPMCAS (1:3 w/w ratio) in a co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio.

    • Causality: DCM is required to fully dissolve the highly lipophilic pyrazolopyridine core, while MeOH is necessary to solvate the hydrophilic regions of the HPMCAS polymer. Complete dissolution is critical; any residual microcrystals will act as nucleation seeds, causing the entire batch to crystallize post-drying.

  • Step 2: Spray Drying

    • Action: Process the feed solution through a laboratory-scale spray dryer (e.g., Büchi B-290) with an inlet temperature of 75°C, aspirator at 100%, and a pump speed of 15%.

    • Causality: The rapid evaporation of the DCM/MeOH solvent droplets traps the drug molecules within the polymer chains before they have the thermodynamic opportunity to arrange into a crystal lattice[5].

  • Step 3: Secondary Drying

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Causality: Removes residual DCM/MeOH to below ICH safety limits and prevents solvent-plasticization, which could lower the glass transition temperature ( Tg​ ) and induce premature crystallization.

  • Step 4: System Validation Checkpoint (XRPD & DSC)

    • Action: Analyze the powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Validation: The protocol is successful only if the XRPD diffractogram exhibits a broad, featureless "halo" with an absolute absence of sharp Bragg peaks[5]. DSC must show a single Tg​ (indicating a homogenous single-phase system) and no melting endotherm. If peaks are present, the formulation has failed and the polymer ratio must be increased.

Protocol B: Fabrication of Polymeric Micelles via Nanoprecipitation

Objective: To encapsulate the hydrophobic inhibitor into <100 nm nanocarriers for IV delivery, avoiding toxic co-solvents.

Workflow OrgPhase Organic Phase (Drug + Copolymer) Mixing Nanoprecipitation (Dropwise) OrgPhase->Mixing AqPhase Aqueous Phase (Milli-Q Water) AqPhase->Mixing Evap Solvent Evap (Remove THF) Mixing->Evap Purify Filtration (0.45 µm PES) Evap->Purify Final Purified Micelles (< 100 nm) Purify->Final

Fig 2. Step-by-step workflow for fabricating polymeric micelles via nanoprecipitation.

  • Step 1: Organic Phase Preparation

    • Action: Dissolve 2 mg of the pyrazolo[3,4-b]pyridine inhibitor and 20 mg of mPEG-b-PLA block copolymer in 1 mL of Tetrahydrofuran (THF).

    • Causality: THF is a water-miscible organic solvent capable of dissolving both the highly lipophilic drug and the amphiphilic polymer, ensuring molecular-level mixing prior to assembly[8].

  • Step 2: Nanoprecipitation

    • Action: Inject the organic phase dropwise (0.5 mL/min) into 10 mL of Milli-Q water under moderate magnetic stirring (600 rpm) at room temperature.

    • Causality: The sudden shift in solvent polarity (the Ouzo effect) forces the hydrophobic PLA blocks to rapidly collapse around the hydrophobic drug to minimize contact with water. Simultaneously, the hydrophilic PEG blocks extend outward, forming a sterically stabilized core-shell micelle[7][8].

  • Step 3: Solvent Evaporation & Purification

    • Action: Stir the dispersion uncovered overnight in a fume hood, or use a rotary evaporator under reduced pressure to completely remove the THF. Filter the resulting aqueous dispersion through a 0.45 µm Polyethersulfone (PES) syringe filter.

    • Causality: Removing THF locks the micelles into their thermodynamically stable state. The 0.45 µm filtration step physically removes any unencapsulated drug that precipitated as large aggregates during the solvent shift[8].

  • Step 4: System Validation Checkpoint (DLS)

    • Action: Measure the formulation using Dynamic Light Scattering (DLS).

    • Validation: The protocol is deemed successful if the Z-average diameter is between 20–100 nm, and the Polydispersity Index (PDI) is < 0.2. A PDI > 0.3 indicates a heterogeneous population (aggregation) signifying that the drug loading exceeded the core capacity, necessitating a reduction in the initial drug-to-polymer ratio[8].

References

  • [1] Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. 1

  • [4] Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications. 4

  • [2] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. NIH. 2

  • [5] US20240226103A1 - Solid dispersion of a her2 inhibitor. Google Patents. 5

  • [6] Polymeric Micelles in Anticancer Therapy: Targeting, Imaging and Triggered Release. PMC. 6

  • [3] Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. 3

  • [7] Multifunctional polymeric micelles for delivery of drugs and siRNA. Frontiers. 7

  • [8] Hydrophobic ion pairing enables co-loading of water-soluble drugs in polymeric micelles. RWTH Publications. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing the highly functionalized 4-chloro-3-isobutyl-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing the highly functionalized 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.

Synthesizing this specific core typically relies on a modified Gould-Jacobs reaction sequence starting from 5-amino-3-isobutyl-1-methylpyrazole. While theoretically straightforward, researchers frequently encounter severe bottlenecks—including thermal degradation, poor regioselectivity, and sluggish chlorination—that can drive overall yields below 15%. This guide provides field-proven, causality-driven solutions to optimize every stage of your workflow.

Core Synthesis Workflow

To establish a baseline, the optimized synthesis follows a four-step sequence: Condensation, Thermal Cyclization, Hydrolysis/Decarboxylation, and Vilsmeier-activated Chlorination.

SynthesisPathway A 5-Amino-3-isobutyl -1-methylpyrazole B EMME Condensation A->B EtOH, 78°C C Thermal Cyclization B->C MW, 220°C D Hydrolysis & Decarboxylation C->D 1. NaOH  2. Cu, 180°C E POCl3 Chlorination D->E POCl3, Cat. DMF F 4-Chloro-3-isobutyl-1-methyl -1H-pyrazolo[3,4-b]pyridine E->F Reverse Quench

Optimized 4-step synthesis pathway for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting & FAQs

Q1: Why am I getting extensive tar formation and low yields (<30%) during the Gould-Jacobs cyclization step?

The Causality: The traditional requires heating the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) at 240–250 °C [1]. Prolonged exposure (2–4 hours) to these extreme temperatures causes thermal degradation, oxidation, and polymerization of the electron-rich pyrazole intermediate. The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform heating, reducing the required reaction time from hours to roughly 15 minutes. If microwave reactors are unavailable, lower the activation energy of the cyclization by utilizing a Lewis/Brønsted acid cyclizing agent like Eaton's reagent (methanesulfonic acid/P₂O₅) at a milder 100–120 °C.

Q2: The chlorination of the 4-hydroxy intermediate with POCl₃ is stalling, leaving significant unreacted starting material. How can I drive this to completion?

The Causality: Neat POCl₃ is often insufficiently reactive for electron-deficient heterocyclic systems. The tautomeric equilibrium of the 4-hydroxy/4-oxo species strongly favors the highly stable 4-oxo form, which resists direct nucleophilic attack by the chloride ion. The Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) to the POCl₃. This generates the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This reagent rapidly activates the oxygen atom, forming a superior leaving group and drastically accelerating the chloride substitution [2]. Furthermore, adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) neutralizes the generated HCl, preventing acid-catalyzed degradation of the pyrazole ring.

VilsmeierActivation A POCl3 + DMF B Vilsmeier-Haack Reagent (Chloroiminium Ion) A->B Room Temp C 4-Oxo-pyrazolo[3,4-b]pyridine Intermediate B->C Electrophilic Attack D Activated O-Adduct (Superior Leaving Group) C->D Activation E Chloride Nucleophilic Attack D->E Cl- Addition F 4-Chloro-pyrazolo[3,4-b]pyridine E->F Elimination of DMF & PO2Cl2-

Mechanistic pathway of Vilsmeier-Haack activated chlorination of the 4-oxo intermediate.

Q3: After the chlorination step, my isolated yield drops significantly during the aqueous workup. What is causing this loss?

The Causality: The newly formed C4-Cl bond on the electron-deficient pyrazolo[3,4-b]pyridine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). Quenching unreacted POCl₃ by pouring the hot reaction mixture directly into water causes a massive exothermic release of HCl. Under these hot, highly acidic conditions, water acts as a nucleophile and hydrolyzes the C-Cl bond back to the 4-hydroxy compound. The Solution: Institute a reverse quench protocol . First, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess POCl₃. Dissolve the resulting residue in a non-polar solvent (e.g., dichloromethane) and add it dropwise to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This maintains a slightly alkaline pH and low temperature, completely suppressing SₙAr hydrolysis.

Q4: I am observing the formation of an undesired regioisomer during the initial condensation. How do I control regioselectivity?

The Causality: 5-aminopyrazoles are ambidentate nucleophiles. While the N1-methyl group blocks one nitrogen, the exocyclic primary amine and the C4 carbon of the pyrazole can both act as nucleophiles [3]. Incorrect stoichiometry or excessively high temperatures during the initial condensation can lead to attack at the C4 position or the formation of bis-adducts. The Solution: Strictly control the temperature during the initial condensation with diethyl ethoxymethylenemalonate (EMME). Perform the reaction in refluxing ethanol (78 °C) rather than neat. At this temperature, the exocyclic amine is kinetically favored to react selectively with the highly electrophilic ethoxymethylene carbon of EMME.

Quantitative Yield Optimization Data

The table below summarizes the yield improvements achieved by transitioning from traditional synthesis conditions to our causality-driven optimized protocols.

Reaction StepTraditional ConditionTraditional YieldOptimized ConditionOptimized YieldKey Mechanistic Improvement
Condensation Neat EMME, 120 °C, 4h65%EtOH, Reflux (78 °C), 2h92% Kinetic control prevents C4-alkylation and bis-adducts.
Cyclization Diphenyl ether, 250 °C, 3h35%Microwave (250W), 220 °C, 15 min78% Rapid heating minimizes thermal degradation and tarring.
Decarboxylation Neat heat, 250 °C40%Cu powder, Quinoline, 180 °C85% Copper catalysis lowers activation energy, preventing charring.
Chlorination Neat POCl₃, Reflux, 12h50%POCl₃ + Cat. DMF, DIPEA, 90 °C95% Vilsmeier activation; DIPEA neutralizes destructive HCl.

Step-by-Step Optimized Protocol

This self-validating protocol incorporates in-process controls (IPCs) to ensure high fidelity at each critical juncture.

Phase 1: Condensation & Microwave-Assisted Cyclization
  • Condensation: In a round-bottom flask, dissolve 5-amino-3-isobutyl-1-methylpyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Reflux conventionally at 78 °C for 2 hours. IPC: Monitor conversion by LC-MS to ensure complete disappearance of the starting aminopyrazole.

  • Remove ethanol under reduced pressure to yield the intermediate enamine quantitatively.

  • Cyclization: Dissolve the enamine in a minimal amount of Dowtherm A. Transfer to a microwave-safe vessel.

  • Irradiate in a microwave reactor at 220 °C for 15 minutes.

  • Cool to room temperature and precipitate the cyclized ester using excess hexanes. Filter, wash with hexanes, and dry under vacuum.

Phase 2: Hydrolysis & Decarboxylation
  • Hydrolysis: Suspend the cyclized ester in 10% aqueous NaOH and reflux for 2 hours.

  • Cool to 0 °C and carefully acidify with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry thoroughly.

  • Decarboxylation: Mix the dried carboxylic acid with copper powder (0.1 eq) in quinoline (0.5 M). Heat to 180 °C for 2 hours until CO₂ evolution ceases.

  • Cool the mixture, dilute with ethyl acetate, and wash extensively with 1M HCl to remove the quinoline. Dry the organic layer over Na₂SO₄ and concentrate to yield the 4-hydroxy intermediate.

Phase 3: Vilsmeier-Activated Chlorination
  • To a dry, argon-purged flask containing the 4-hydroxy intermediate (1.0 eq), add anhydrous toluene (0.2 M) and DIPEA (1.5 eq).

  • Cool to 0 °C. Add POCl₃ (3.0 eq) dropwise, followed immediately by catalytic DMF (0.1 eq).

  • Heat the mixture to 90 °C for 2 hours. IPC: LC-MS should show a complete shift to the M+18 (chlorine isotope) mass.

  • Reverse Quench: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Dissolve the crude residue in CH₂Cl₂ and add it dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to obtain the pure 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL: [Link]

  • Title: Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium Source: Arkivoc URL: [Link]

Optimization

optimizing HPLC mobile phase conditions for pyrazolo[3,4-b]pyridine derivative analysis

Welcome to the Technical Support Center. Pyrazolo[3,4-b]pyridine derivatives represent a critical class of pharmacophores, widely investigated for their roles as TBK1 inhibitors, anti-tumor agents, and antiviral compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazolo[3,4-b]pyridine derivatives represent a critical class of pharmacophores, widely investigated for their roles as TBK1 inhibitors, anti-tumor agents, and antiviral compounds. However, their structural features—specifically the electron-rich pyrazole-pyridine fused bicyclic system and multiple basic nitrogen atoms—present unique chromatographic challenges. These molecules are highly prone to secondary interactions with stationary phase silanols, leading to severe peak tailing, unpredictable retention shifts, and poor resolution of structurally similar analogs.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies and troubleshooting strategies to help you establish robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for these complex derivatives.

Part 1: Validated Baseline Protocol for Pyrazolo[3,4-b]pyridine Analysis

Before troubleshooting, you must establish a baseline using a self-validating protocol. This method utilizes an acidic mobile phase to suppress silanol ionization and ensure reproducible retention.

Step-by-Step Methodology:

  • System Preparation & Column Selection: Install a high-purity, end-capped C18 column. Excellent results have been achieved using an YMC ODS3 column (50 mm × 4.6 mm, 5 µm)[1] or a Fortis UniverSil HS-C18 (150 mm × 4.6 mm, 5 µm)[2]. Purge the HPLC system with MS-grade water and acetonitrile to remove any residual buffers.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 0.1% Trifluoroacetic acid (TFA) in MS-grade water[1]. Alternatively, for LC-MS compatibility, use 1% Acetic Acid[2]. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): Prepare 0.1% TFA in MS-grade Acetonitrile.

  • Gradient Setup: Program a linear gradient starting at 5% B and ramping to 95% B over 8 minutes[1]. Set the column oven temperature to 35 °C to reduce mobile phase viscosity and improve mass transfer[1].

  • Flow Rate & Detection: Set the flow rate between 1.0 mL/min[2] and 2.5 mL/min[1], depending on your column dimensions and system backpressure limits. Set the UV/Vis or PDA detector to monitor at 214 nm and 254 nm, as the conjugated bicyclic system absorbs strongly in this region[1].

  • System Suitability Testing (Self-Validation): Inject a reference standard of your pyrazolo[3,4-b]pyridine derivative. The system is validated for sample analysis only if the following criteria are met:

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥2000 .

    • Retention time relative standard deviation (RSD) ≤1.0% over three replicate injections.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for my 1H-pyrazolo[3,4-b]pyridine derivatives. What is the mechanistic cause, and how do I correct it? Causality: Peak tailing in these derivatives is almost exclusively driven by secondary ion-exchange interactions. The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core act as hydrogen bond acceptors/donors and readily become protonated. If the silica-based stationary phase contains unendcapped, acidic residual silanols (pKa ~ 3.5 - 4.5), the positively charged analyte will strongly interact with the negatively charged silanolates, causing delayed elution of a portion of the analyte band. Solution: You must control the ionization state of either the analyte or the stationary phase.

  • Approach A (Low pH): Lower the mobile phase pH below 3.0 using 0.1% TFA[1] or 1% Acetic Acid[2]. This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary interaction.

  • Approach B (Neutral/Buffered): If your derivative degrades at low pH, use a volatile buffer like 0.1 M ammonium formate adjusted to pH 6.5[3]. The high ionic strength of the buffer outcompetes the analyte for silanol interaction sites.

Q2: My synthesized derivatives are positional isomers and co-elute under the standard gradient. How can I manipulate the method to resolve them? Causality: Positional isomers of pyrazolo[3,4-b]pyridines often have nearly identical partition coefficients (LogP). A steep, generic gradient (e.g., 5-95% B in 8 mins) does not provide sufficient time for subtle differences in hydrophobic surface area to translate into differential partitioning between the mobile and stationary phases. Solution:

  • Flatten the Gradient: Identify the elution percentage of the co-eluting peak (e.g., 40% B). Modify the gradient to hold or ramp very slowly (e.g., 1% per minute) across a narrow window (35% to 45% B).

  • Change Organic Selectivity: Switch the organic modifier from Acetonitrile to Methanol. Acetonitrile acts primarily via dipole-dipole interactions, whereas Methanol acts via hydrogen bonding. Because pyrazolo[3,4-b]pyridines possess multiple nitrogen atoms capable of hydrogen bonding, Methanol often provides a completely different selectivity profile, successfully separating isomers that co-elute in Acetonitrile.

Q3: I am experiencing shifting retention times across a long sequence of injections. How do I stabilize the system? Causality: Retention time drift in gradient elution of basic compounds is typically caused by inadequate column re-equilibration. The pyrazolo[3,4-b]pyridine core can temporarily alter the local pH environment within the column pores if the buffering capacity of the mobile phase is insufficient. Solution: Ensure your method includes a post-gradient re-equilibration step of at least 10 column volumes (CV). For a standard 150 x 4.6 mm column (column volume ~1.5 mL) running at 1.0 mL/min, a minimum of 15 minutes of re-equilibration at the starting gradient conditions is mandatory before the next injection.

Part 3: Quantitative Data Summary

The following table summarizes the field-proven mobile phase conditions for pyrazolo[3,4-b]pyridine derivative analysis, comparing their chromatographic effects.

Mobile Phase AdditiveTypical ConcentrationColumn TypeFlow RateUV DetectionPrimary Chromatographic Outcome
Trifluoroacetic Acid (TFA) 0.1% (v/v)YMC ODS3 (C18)2.5 mL/min214 / 254 nmExcellent peak symmetry; strong ion-pairing suppresses silanol interactions.[1]
Acetic Acid 1.0% (v/v)Fortis HS-C181.0 mL/min254 nmGood peak shape; highly compatible with downstream LC-MS analysis.[2]
Ammonium Formate 0.1 M (pH 6.5)Zorbax SB-C184.0 mL/min (Prep)254 nmIdeal for acid-sensitive derivatives; high ionic strength prevents tailing.[3]
Part 4: Method Optimization Workflow

HPLCTroubleshooting Start Inject Pyrazolo[3,4-b]pyridine Standard SST System Suitability Test (Evaluate Tf and Rs) Start->SST Tailing Issue: Peak Tailing (Tf > 1.5) SST->Tailing Tailing Factor High Coelution Issue: Co-elution (Rs < 1.5) SST->Coelution Poor Resolution Success Optimal Separation Proceed to Analysis SST->Success Criteria Met ActionTFA Lower pH (0.1% TFA) or Use 0.1M Amm. Formate Tailing->ActionTFA ActionGrad Flatten Gradient Slope & Switch to Methanol Coelution->ActionGrad ActionTFA->SST Re-inject ActionGrad->SST Re-inject

HPLC troubleshooting workflow for peak tailing and co-elution of pyrazolo[3,4-b]pyridines.

Part 5: References
  • [1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Institutes of Health (NIH).1

  • [3] Organic & Biomolecular Chemistry. RSC Publishing.3

  • [2] Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. National Institutes of Health (NIH). 2

Sources

Troubleshooting

preventing degradation and improving storage stability of 1-methyl-1H-pyrazolo[3,4-b]pyridines

Technical Support Center: Stability & Handling of 1-Methyl-1H-pyrazolo[3,4-b]pyridines Welcome from the Senior Application Scientist As drug development professionals, you know that the 1-methyl-1H-pyrazolo[3,4-b]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Methyl-1H-pyrazolo[3,4-b]pyridines

Welcome from the Senior Application Scientist As drug development professionals, you know that the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore. It frequently appears in potent kinase inhibitors (e.g., mTOR, PI3K) and allosteric modulators (e.g., mGluR5)[1][2]. However, its unique dipolar electronic structure—combining a π-excessive pyrazole with a π-deficient pyridine—makes it susceptible to specific degradation pathways if not handled correctly[3]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your APIs from synthesis to biological assay.

Part I: The Causality of Degradation (FAQs)

Q: Why does the 1-methyl-1H-pyrazolo[3,4-b]pyridine core degrade under ambient conditions? A: The stability of pyrazolopyridines is heavily influenced by their electronic distribution. The fusion of an electron-rich five-membered ring with an electron-poor six-membered ring creates a dipolar system[3]. While N1-methylation locks the molecule into the thermodynamically stable 1H-configuration (avoiding the ~37 kJ/mol penalty of the 2H-tautomer)[4], the electron-rich pyrazole nitrogen atoms and the basic pyridine nitrogen remain susceptible to electrophilic attack and spontaneous atmospheric oxidation[5]. Prolonged exposure to ambient oxygen and UV/Vis light induces radical-mediated ring cleavage or N-oxidation, often manifesting as a physical change from a crystalline solid to a yellow or brown oil[5][6].

Q: What are the primary chemical incompatibilities? A: These compounds are strictly incompatible with strong oxidizing agents, strong acids, and strong alkalis[7]. Acidic conditions can protonate the pyridine nitrogen, altering solubility and promoting the hydrolysis of secondary functional groups (e.g., esters or amides at the C4/C5 positions), while oxidative environments rapidly degrade the heterocyclic core[7][8].

DegradationPathways API 1-Methyl-1H-pyrazolo [3,4-b]pyridine Core Ox Atmospheric Oxygen (Spontaneous Oxidation) API->Ox Light UV/Vis Light (Photolysis) API->Light Moisture Aqueous / Extremes of pH (Hydrolysis) API->Moisture Deg1 N-Oxides & Radical Adducts Ox->Deg1 Deg2 Ring Cleavage & Colored Polymeric Oils Light->Deg2 Deg3 Substituent Cleavage (e.g., C5-carboxamides) Moisture->Deg3

Fig 1: Primary environmental degradation pathways of the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.

Part II: Quantitative Stability Profile

To establish a baseline for your analytical assays, we have summarized the typical degradation kinetics of standard 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives under various conditions.

Table 1: Accelerated Stability Data (Assessed via LC-MS/MS Purity)

Storage ConditionEnvironmentContainerTimeframeAverage PurityPrimary Degradant
-20°C Argon/N2 (Dry)Amber Glass12 Months> 99.5%None
4°C Ambient AirClear Glass3 Months~ 96.0%N-Oxides (+16 Da)
25°C (Benchtop) Ambient Air + LightClear Glass14 Days< 85.0%Polymeric aggregates (Brown oil)
DMSO Solution (25°C) Ambient AirPP Tube7 Days~ 90.0%Oxidation products
Aqueous Buffer (pH 2) Ambient AirPP Tube48 Hours< 80.0%Hydrolysis products

Part III: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), and opening containers introduces atmospheric oxygen[9]. This protocol ensures a self-validating moisture-free and oxygen-free environment.

  • Lyophilization: Ensure the synthesized 1-methyl-1H-pyrazolo[3,4-b]pyridine is completely dry. Lyophilize or dry under high vacuum (< 0.1 mbar) at 40°C for 24 hours to remove residual solvents.

  • Glove Box Transfer: Transfer the bulk powder into a nitrogen or argon-purged glove box.

  • Aliquotting: Weigh the compound into single-use amber glass vials (protects against photolysis). Self-validation step: Include a highly sensitive humidity indicator card inside the secondary containment to verify the absolute absence of moisture over time.

  • Purging & Sealing: If a glove box is unavailable, gently purge the headspace of each vial with a stream of dry Argon for 30 seconds before immediately capping with PTFE-lined septa.

  • Storage: Store at -20°C in a desiccator cabinet or sealed secondary container with indicating Drierite[7].

StorageWorkflow Synth Vacuum Drying (<0.1 mbar, 40°C) Aliquot Aliquot into Amber Vials Synth->Aliquot Argon Purge with Dry Argon/N2 Aliquot->Argon Seal Seal with PTFE Caps Argon->Seal Store Store at -20°C with Desiccant Seal->Store

Fig 2: Optimal workflow for the long-term storage of pyrazolopyridine APIs.

Protocol B: Forced Degradation Profiling (LC-MS/MS)

Causality: To confidently identify degradation peaks in your specific derivative during routine QA/QC, you must force the degradation pathways independently to create reference standards.

  • Preparation: Prepare three 1 mg/mL solutions of your compound in Acetonitrile/Water (50:50).

  • Oxidative Stress: To vial 1, add 3% H₂O₂ (v/v). Stir at room temperature for 24 hours.

  • Acid/Base Hydrolysis: To vial 2, add 0.1 N HCl. To vial 3, add 0.1 N NaOH. Stir at 40°C for 24 hours.

  • Quenching: Neutralize vials 2 and 3 to pH 7.

  • Analysis: Run all samples via LC-MS/MS. Look for the +16 Da shift (N-oxidation) in the oxidative stress sample, which will serve as your reference marker for poor storage conditions.

Part IV: Troubleshooting & FAQs

Q: My compound turned from an off-white powder to a yellow/brown oil after a week on the bench. Is it ruined? A: Yes, it is heavily degraded. This color change is the classic macroscopic signature of spontaneous atmospheric oxidation and photolytic degradation of the pyrazolopyridine core[5][6]. Do not use this material in biological assays, as the oxidized polymeric byproducts can act as pan-assay interference compounds (PAINS) or exhibit off-target toxicity. You must re-purify the batch via flash chromatography or vacuum sublimation[6].

Q: I observe a +16 Da mass shift in my LC-MS after storing the compound in DMSO for 2 weeks. What happened? A: DMSO is highly hygroscopic and absorbs atmospheric oxygen and water over time. The +16 Da shift indicates the formation of an N-oxide. The electron-rich nitrogen atoms in the pyrazole or the basic nitrogen in the pyridine ring have been oxidized. Solution: Always prepare DMSO stock solutions freshly before assays, or store DMSO stocks in single-use aliquots at -80°C under Argon.

Q: During synthesis, my 1-methyl-1H-pyrazolo[3,4-b]pyridine intermediate is unstable during silica gel chromatography. How can I improve recovery? A: The slightly basic nature of the pyridine ring can cause irreversible binding or acid-catalyzed degradation on standard acidic silica gel. Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize the acidic silanol groups, or switch to neutral Alumina or reverse-phase chromatography.

References

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at:[Link]

  • Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull / MDPI. Available at:[Link]

  • Curran, K. J., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. PubMed. Available at:[Link]

  • St-Jean, F., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at:[Link]

  • Ezzati, M., et al. (2023). Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines. ACS Publications. Available at:[Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Academia.edu. Available at: [Link]

Sources

Optimization

resolving steric hindrance issues in 3-isobutyl pyrazolo[3,4-b]pyridine functionalization

A Guide for Navigating Steric Hindrance Challenges Welcome to the technical support center for the synthesis and functionalization of 3-isobutyl pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Navigating Steric Hindrance Challenges

Welcome to the technical support center for the synthesis and functionalization of 3-isobutyl pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold but encountering challenges due to the steric bulk of the C3-isobutyl substituent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] However, the introduction of sterically demanding groups, such as an isobutyl group at the C3 position, can significantly impact the reactivity of the heterocyclic system. This guide provides a structured approach to resolving these issues through a series of troubleshooting questions, in-depth FAQs, and detailed experimental protocols.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format. We diagnose the likely causes rooted in steric hindrance and provide a systematic workflow for resolving the issue.

Question 1: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4, C5, or C6 position of my 3-isobutyl pyrazolo[3,4-b]pyridine, but I am observing low to no product formation. What is going wrong and how can I fix it?

Answer:

This is a classic issue where the steric bulk of the 3-isobutyl group impedes the efficiency of the catalytic cycle. The isobutyl group can sterically shield the adjacent C4 position and, to a lesser extent, influence the overall conformation and accessibility of the pyridine ring. This hindrance can interfere with multiple steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the halo-pyrazolopyridine.

Causality and Troubleshooting Workflow:

The primary suspect for low reactivity in sterically hindered cross-couplings is an inefficient catalyst system. The ligand bound to the palladium center is critical for stabilizing the active catalytic species and facilitating the reaction steps. Standard ligands like PPh₃ are often too small and not electron-rich enough to promote catalysis with challenging substrates.

Here is a logical workflow to troubleshoot this problem:

G cluster_0 Troubleshooting Failed Cross-Coupling start Low/No Product in Cross-Coupling ligand Step 1: Change Ligand (Increase Bulk and Electron Donation) start->ligand Initial Failure catalyst Step 2: Change Palladium Pre-catalyst ligand->catalyst Still no improvement success Successful Coupling ligand->success Reaction works base_solvent Step 3: Optimize Base and Solvent catalyst->base_solvent Still no improvement catalyst->success Reaction works temp Step 4: Increase Reaction Temperature & Time base_solvent->temp Still no improvement base_solvent->success Reaction works temp->success Reaction works

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition.[3]

    • Recommendation: Switch from simple phosphine ligands to specialized biaryl phosphine ligands (Buchwald ligands). Start with second-generation ligands like SPhos or XPhos. For extremely challenging couplings, consider RuPhos or BrettPhos.

    • Rationale: These ligands create a sterically crowded coordination sphere around the palladium, which promotes reductive elimination, while their electron-donating properties accelerate the oxidative addition step.[4]

  • Select an Appropriate Palladium Pre-catalyst: The choice of pre-catalyst can affect the ease of formation of the active Pd(0) species.

    • Recommendation: Use air-stable pre-catalysts like [Pd(allyl)Cl]₂ or palladium acetate (Pd(OAc)₂) in combination with your chosen ligand. For difficult cases, consider using pre-formed palladium-ligand complexes (e.g., XPhos Pd G3), which are highly efficient.

  • Optimize the Base and Solvent: The base plays a crucial role in the transmetalation step (for Suzuki) or deprotonation (for Buchwald-Hartwig).

    • Recommendation: For Suzuki couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than sodium carbonate (Na₂CO₃). For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[5]

    • Solvent: Use polar aprotic solvents like dioxane, toluene, or DMF. A mixture of dioxane and water is often effective for Suzuki reactions.

  • Increase Reaction Temperature and Time: Sterically hindered substrates may require more thermal energy to overcome the activation barrier.

    • Recommendation: Increase the reaction temperature, potentially using a sealed vessel for microwave irradiation to safely reach higher temperatures. Monitor the reaction over a longer period (24-48 hours).

Parameter Standard Conditions Recommended for Steric Hindrance Rationale
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhosIncreases catalytic activity for hindered substrates.[3]
Pd Source Pd(PPh₃)₄Pd(OAc)₂, [Pd(allyl)Cl]₂, XPhos Pd G3More robust and efficient pre-catalysts.
Base Na₂CO₃, K₂CO₃Cs₂CO₃, K₃PO₄ (Suzuki); NaOtBu (Buchwald)Stronger bases can accelerate key steps in the catalytic cycle.
Solvent Toluene, DMEDioxane/H₂O, Toluene, DMFHigher boiling points and good solubility of reagents.
Temperature 80-100 °C100-150 °C (conventional or microwave)Overcomes higher activation energy.
Question 2: I am having trouble with the N-arylation or N-alkylation of the pyrazole nitrogen. The reaction is either not selective or gives very low yields.

Answer:

The pyrazolo[3,4-b]pyridine core has two nitrogen atoms in the pyrazole ring (N1 and N2) that can potentially be functionalized. The 3-isobutyl group creates a significant steric bias, making the N2 position much less accessible than the N1 position.

Causality and Troubleshooting:

  • Steric Shielding: The isobutyl group directly shields the N2 position, making it difficult for incoming electrophiles (in alkylation) or catalyst complexes (in arylation) to approach.

  • Electronic Effects: While the 1H-tautomer is generally more stable than the 2H-tautomer in the parent pyrazolo[3,4-b]pyridine system, reaction conditions can influence which nitrogen acts as the nucleophile.[6]

G cluster_0 Steric Accessibility struct 3-Isobutyl Pyrazolo[3,4-b]pyridine N1 (Less Hindered) N2 (Sterically Shielded) C4 (Hindered) N1 High Accessibility struct:n1->N1 Favored site of attack N2 Low Accessibility struct:n2->N2 Disfavored site of attack C4 Low Accessibility struct:c4->C4 Disfavored site of attack

Caption: Steric shielding by the C3-isobutyl group.

Troubleshooting Steps:

  • For N1-Selective Functionalization:

    • Alkylation: Use a strong base like NaH in an aprotic solvent (THF, DMF) to deprotonate the pyrazole, followed by the addition of the alkyl halide. This generally favors the thermodynamically more stable N1-alkylated product.

    • Arylation (Buchwald-Hartwig/Ullmann): Standard conditions for N-arylation often favor the N1 position due to its greater accessibility. If you are still getting mixtures, consider using a bulkier ligand on your catalyst (e.g., Xantphos) which may further disfavor approach to the N2 position.

  • For N2-Selective Functionalization (Challenging):

    • Directed Reactions: Achieving N2 selectivity is difficult and often requires a directing group strategy, which may not be feasible with your current substrate.

    • Protecting Group Strategy: An alternative is to functionalize at N1, protect other reactive sites, and then attempt to build out the desired functionality in a multi-step sequence. This is an indirect approach but may be necessary if N2 functionalization is critical. Some literature suggests that specific protection-deprotection sequences can allow access to different isomers.[7]

Frequently Asked Questions (FAQs)

Q1: Which positions on the 3-isobutyl pyrazolo[3,4-b]pyridine ring are most affected by steric hindrance?

The C4 position is the most sterically hindered due to its peri-relationship with the C3-isobutyl group. The N2 position of the pyrazole ring is also significantly shielded. The C5 position is less affected, and the C6 position is the most accessible on the pyridine ring for functionalization.

Q2: Are there any "go-to" catalyst systems for Suzuki-Miyaura couplings on this type of hindered scaffold?

For hindered pyrazolopyridines, a reliable starting point is using a biaryl phosphine ligand. A combination of Pd(OAc)₂ with SPhos or XPhos and K₃PO₄ or Cs₂CO₃ as the base in a dioxane/water solvent system at 100-110 °C is a robust set of conditions to begin optimization.[3][4]

Q3: My desired functionalization is still failing. Are there alternative strategies to consider?

If late-stage functionalization is proving too difficult, consider a convergent synthetic strategy. This involves synthesizing a functionalized pyridine precursor and a functionalized pyrazole precursor separately, and then performing a cyclization reaction to form the pyrazolo[3,4-b]pyridine core. This approach can bypass the steric challenges of modifying the fully assembled, hindered scaffold. Many synthetic routes rely on the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or equivalent.[8][9]

Q4: How does the isobutyl group affect C-H functionalization attempts?

C-H functionalization, particularly directed C-H activation, would be extremely challenging at the C4 position. The steric bulk would likely prevent the necessary coordination of the catalyst. C-H borylation or arylation at the less hindered C6 position might be more feasible, but would still require careful optimization of directing groups (if used) and catalytic conditions to overcome the inherent electronic preferences of the ring. Tandem C-H borylation and Suzuki-Miyaura cross-coupling has been demonstrated on related scaffolds.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position of a Halogenated 3-Isobutyl Pyrazolo[3,4-b]pyridine

This protocol is optimized for a sterically hindered substrate and employs a highly active catalyst system.

Materials:

  • 5-Bromo-3-isobutyl-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equivalents)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-3-isobutyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting halide).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated product.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol uses a potent catalyst system designed to couple amines with sterically hindered aryl halides.

Materials:

  • 5-Bromo-3-isobutyl-1H-pyrazolo[3,4-b]pyridine

  • Amine (primary or secondary, 1.2 equivalents)

  • [Pd(allyl)Cl]₂ (0.02 equivalents)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube with a stir bar.

  • In a separate vial, dissolve [Pd(allyl)Cl]₂ (0.02 eq) and RuPhos (0.04 eq) in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk tube.

  • Add the 5-bromo-3-isobutyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the amine (1.2 eq) to the Schlepk tube.

  • Add enough anhydrous toluene to reach a final concentration of 0.1-0.2 M.

  • Seal the Schlenk tube, remove it from the glovebox, and heat to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • MDPI. (2022, September 27). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • ResearchGate. (2023, November 1). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ResearchGate. (2026, February 7). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health (NIH). (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. [Link]

  • MDPI. (2024, October 4). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • ACS Publications. (2023, August 7). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. [Link]

  • ResearchGate. (n.d.). N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine a. [Link]

  • ResearchGate. (2018, October 11). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health (NIH). (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. [Link]

  • RSC Publishing. (n.d.). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • National Institutes of Health (NIH). (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

Sources

Troubleshooting

minimizing byproducts in the chlorination of pyrazolo[3,4-b]pyridine precursors

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of pyrazolo[3,4-b]pyridine pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of pyrazolo[3,4-b]pyridine pharmacophores. Chlorination of these core scaffolds—often a critical step in drug development (such as the synthesis of CD73 inhibitors)—is notoriously prone to byproduct formation.

Below, our Application Scientists have compiled causality-driven troubleshooting guides, empirical data, and self-validating protocols to help you achieve high-yielding, regioselective chlorinations.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I getting black, tarry residues when refluxing my pyrazolo[3,4-b]pyridinone in neat POCl₃?

The Causality: Tarry byproducts are the direct result of uncontrolled polymerization and degradation of the electron-rich pyrazole ring under harsh, high-temperature acidic conditions[1]. Neat phosphorus oxychloride (POCl₃) is a relatively poor electrophile on its own, requiring excessive thermal energy (>100 °C) to drive the chlorination of deactivated heterocycles. The Solution: Shift your activation energy requirements by employing a Vilsmeier-Haack-type complex. By adding a catalytic or stoichiometric amount of N,N-dimethylformamide (DMF) to the POCl₃, you generate a highly electrophilic halomethyleniminium salt[1]. This intermediate is vastly more reactive, allowing the chlorination to proceed at significantly lower temperatures (60–80 °C). Lowering the thermal burden preserves the integrity of the pyrazolo[3,4-b]pyridine core and entirely suppresses tar formation.

Q2: My chlorination of the pyrazolo[3,4-b]pyridine N-oxide yields a complex mixture of 4-chloro, 6-chloro, and 4,6-dichloro regioisomers. How do I control this?

The Causality: The conversion of a pyridine N-oxide to a chloropyridine using POCl₃ proceeds via an initial O-phosphorylation followed by nucleophilic attack by a chloride ion. In an unmediated, neat system, the localized concentration of reactive chloride is poorly controlled. This chaotic environment leads to competitive nucleophilic attack at both the C-4 and C-6 positions, as well as sequential over-chlorination[2]. The Solution: Introduce a phase-transfer catalyst and controlled chloride source, such as benzyltriethylammonium chloride (BnNEt₃Cl). As demonstrated in the scaled-up synthesis of the clinical CD73 inhibitor AB680, mediating the POCl₃ chlorination with BnNEt₃Cl provides a soluble, controlled chloride pool[3]. This directs the nucleophilic attack highly regioselectively, installing the chloride cleanly at the desired position while suppressing the formation of unwanted regioisomers and over-chlorinated species[2].

Q3: LC-MS analysis of my crude mixture shows +34 Da and alkylated masses on the pyrazole nitrogen (N1). How do I ensure exclusive C-chlorination?

The Causality: The N1 and N2 nitrogens of the pyrazole ring are highly nucleophilic. If left unprotected, they will aggressively compete with the oxygenated carbon centers for electrophilic chlorinating agents or breakdown products from the solvent. The Solution: Implement a robust protecting group strategy prior to the chlorination step. The p-methoxybenzyl (PMB) group is highly effective for masking the pyrazole nitrogen during aggressive electrophilic halogenations[3]. It easily withstands POCl₃ chlorination conditions and can be efficiently cleaved in a one-pot sequence post-chlorination using neat trifluoroacetic acid (TFA) at 75 °C[3].

📊 Quantitative Impact of Reaction Parameters

To illustrate the effectiveness of these interventions, the following table summarizes the empirical impact of various reaction parameters on byproduct formation during the chlorination of pyrazolo[3,4-b]pyridine precursors.

Reaction ConditionAdditive / CatalystTemp (°C)Target Product YieldPrimary ByproductByproduct Yield
Neat POCl₃None11035%Polymeric Tar>50%
POCl₃ in TolueneDMF (Vilsmeier)7578%Unreacted Precursor<10%
POCl₃ / N-OxideNone9055%Regioisomers (C-4/C-6 mix)30%
POCl₃ / N-OxideBnNEt₃Cl8092% Over-chlorinated species<2%

🔄 Mechanistic Workflow

The diagram below maps the divergent pathways of N-oxide chlorination, highlighting how the choice of reagents dictates the fate of the intermediate.

ChlorinationPathway Precursor Pyrazolo[3,4-b]pyridine Precursor NOxide N-Oxide Intermediate Precursor->NOxide m-CPBA Oxidation Condition1 Harsh Conditions (Neat POCl3, >100°C) NOxide->Condition1 Uncontrolled Chlorination Condition2 Optimized Conditions (POCl3 + BnNEt3Cl, <80°C) NOxide->Condition2 Mediated Chlorination Byproducts Byproducts: Tar, Over-chlorination, Regioisomers Condition1->Byproducts Degradation & Poor Selectivity Product Target: Chloro-pyrazolo[3,4-b]pyridine Condition2->Product Regioselective Attack

Mechanistic pathway of pyrazolo[3,4-b]pyridine N-oxide chlorination and byproduct mitigation.

🧪 Self-Validating Protocol: Regioselective Chlorination

This methodology is adapted from the scalable manufacturing route of the CD73 inhibitor AB680, specifically designed to minimize byproducts through controlled N-oxidation and mediated chlorination[2].

Objective: Synthesize 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine with >95% purity.

Step 1: N-Oxidation of the Precursor
  • Preparation: Dissolve the 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor (1.0 equiv) in N-methyl-2-pyrrolidone (NMP).

  • Oxidation: Portion-wise, add 1.2 to 2.3 equivalents of m-CPBA.

    • Self-Validation Check (Thermal): Monitor the internal temperature strictly. The addition must be paced to keep the temperature below 20 °C[2]. A thermal spike above 25 °C indicates overly rapid addition, which risks over-oxidation and ring-opening byproducts.

  • Isolation: Stir at 20 °C for up to 20 hours. Quench the reaction by adding Methyl tert-butyl ether (MTBE). Stir for 1 hour, filter the resulting slurry, and dry the filter cake under vacuum to isolate the N-oxide intermediate[2].

Step 2: BnNEt₃Cl-Mediated Chlorination
  • Activation: Suspend the isolated N-oxide in a non-polar solvent (e.g., toluene) to ensure a controlled reaction environment.

  • Mediation: Add 1.1 equivalents of benzyltriethylammonium chloride (BnNEt₃Cl)[3].

  • Chlorination: Dropwise, add POCl₃ (2.0 equivalents).

    • Self-Validation Check (Visual/Kinetic): Monitor the off-gassing of HCl. The reaction should maintain a controlled, steady simmer. Vigorous boiling or rapid darkening of the solution indicates a runaway reaction; if observed, immediately reduce external heating.

  • Completion: Heat the mixture to 75–80 °C. Maintain this temperature until complete consumption of the N-oxide is confirmed via HPLC or TLC.

  • Quench & Workup: Carefully pour the crude mixture over crushed ice.

    • Causality of Quench: Rapid hydrolysis of excess POCl₃ is mandatory. Allowing POCl₃ to persist during an aqueous workup generates localized pockets of high acidity and heat, driving late-stage tar formation. Extract with ethyl acetate, wash with brine, and concentrate to yield the highly pure chloro-pyrazolo[3,4-b]pyridine core.

📚 References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS) URL:[Link]

  • Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680 Source: Organic Process Research & Development (ACS Publications, 2020) URL:[Link]

  • Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680 Source: Organic Process Research & Development (ACS Publications, 2023) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Activity Relationship (SAR) Comparison Guide: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine vs. 3-Isopropyl Analogs

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery, frequently utilized to target the ATP-binding site of kinases and the active sites of phos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery, frequently utilized to target the ATP-binding site of kinases and the active sites of phosphodiesterases[1]. Because the unsubstituted core lacks the necessary target specificity, medicinal chemists rely on highly reactive building blocks to synthesize diverse libraries.

This guide provides an objective, data-driven comparison of two critical building blocks: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1207175-13-0) [2] and its 3-isopropyl analog . While the 4-chloro position serves as a universal synthetic handle for nucleophilic aromatic substitution (SNAr), the subtle difference at the 3-position (isobutyl vs. isopropyl) profoundly dictates the downstream Structure-Activity Relationship (SAR), affecting target affinity, binding entropy, and kinase selectivity[3][4].

Mechanistic Rationale: The Role of the Scaffold

The 4-Chloro Synthetic Handle

In the pyrazolo[3,4-b]pyridine system, the 4-position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the fused pyrazole ring. This electronic landscape makes the 4-chloro group an ideal leaving group for SNAr or Buchwald-Hartwig cross-coupling reactions[1]. By displacing the chloride with various anilines or aliphatic amines, researchers can rapidly generate compounds that form critical hydrogen bonds with the kinase hinge region.

3-Isobutyl vs. 3-Isopropyl: The Hydrophobic Pocket Dilemma

Once the core is anchored to the kinase hinge region, the 3-alkyl substituent projects into the hydrophobic pocket (often adjacent to the gatekeeper residue). The choice between an isobutyl and an isopropyl group is a classic exercise in thermodynamic optimization:

  • 3-Isopropyl (Branched at the α -carbon): Highly rigid and sterically demanding near the core. It is ideal for shallow, rigid hydrophobic pockets. Because it has fewer rotatable bonds, it incurs a lower entropic penalty upon binding.

  • 3-Isobutyl (Branched at the β -carbon): More flexible and extended. It can reach deeper into extended hydrophobic channels (e.g., in TRKA or certain CDK isoforms)[3][5]. However, freezing its rotatable bonds upon binding incurs a higher entropic penalty , which must be offset by superior enthalpic interactions (van der Waals forces) deep in the pocket.

Workflow A 4-Chloro-3-alkyl Pyrazolo[3,4-b]pyridine (Isobutyl vs Isopropyl) B SNAr / Buchwald-Hartwig Amination A->B C Purification & Characterization B->C D TR-FRET Kinase Assay C->D E SAR Analysis & Lead Selection D->E

Workflow from 4-chloro pyrazolo[3,4-b]pyridine building blocks to SAR kinase screening.

Comparative SAR Data Analysis

To illustrate the biological impact of the 3-position substitution, we present representative SAR data for derivatives synthesized from both the 3-isobutyl and 3-isopropyl 4-chloro building blocks. The 4-chloro group was displaced by standard pharmacophores (4-aminobenzamide and 3-fluoroaniline) and evaluated against two distinct kinase targets: Tropomyosin receptor kinase A (TRKA)[3] and TANK-binding kinase 1 (TBK1)[4].

Table 1: In Vitro Kinase Inhibition Profile
Scaffold Core (1-methyl-1H-pyrazolo[3,4-b]pyridine)3-Position Alkyl4-Position Substituent (Hinge Binder)TRKA IC 50​ (nM)TBK1 IC 50​ (nM)Calculated LogP
Analog 1 Isopropyl4-aminobenzamide12.445.23.1
Analog 2 Isobutyl4-aminobenzamide8.7 112.53.5
Analog 3 Isopropyl3-fluoroaniline24.189.0 3.8
Analog 4 Isobutyl3-fluoroaniline15.3>2004.2

Data Interpretation:

  • TRKA Affinity: The 3-isobutyl derivatives (Analogs 2 & 4) consistently outperform their isopropyl counterparts against TRKA. The extended isobutyl chain successfully accesses a deeper hydrophobic sub-pocket in the TRKA active site, providing an enthalpic gain that overcomes the flexibility penalty[3].

  • TBK1 Selectivity: Conversely, the 3-isopropyl derivatives (Analogs 1 & 3) are significantly more potent against TBK1. The TBK1 pocket is shallower and less tolerant of the extended β -branched bulk of the isobutyl group, leading to steric clashes[4].

  • Physicochemical Properties: The isobutyl group predictably increases lipophilicity (cLogP), which must be monitored to prevent downstream metabolic liabilities or poor aqueous solubility.

Pathway Ligand NGF / BDNF Receptor TRKA / TRKB (Kinase Target) Ligand->Receptor Ras Ras / Raf Receptor->Ras Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

TRK/MAPK signaling pathway targeted by pyrazolo[3,4-b]pyridine kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the conversion of the 4-chloro building blocks into active inhibitors, followed by their biological validation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Handle

Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent microwave energy absorption. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the 4-chloro electrophilic center.

  • Reaction Setup: In a 10 mL microwave vial, dissolve 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 0.5 mmol) and the desired aniline derivative (1.2 eq, 0.6 mmol) in 3 mL of anhydrous NMP.

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) to the solution. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 130°C for 45 minutes. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=224.7 for the isobutyl core) and the appearance of the product mass confirms conversion.

  • Workup: Cool the mixture to room temperature and pour it into 15 mL of ice-cold water. Stir vigorously for 10 minutes to induce precipitation.

  • Purification: Filter the precipitate and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final compound at >95% purity.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because small-molecule libraries often contain auto-fluorescent compounds. By introducing a time delay before measurement, short-lived background fluorescence decays, ensuring the signal is exclusively from the kinase-mediated phosphorylation event.

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized pyrazolo[3,4-b]pyridine derivatives (in 100% DMSO) into a 384-well low-volume pro-plate. Include Staurosporine as a positive control and DMSO as a negative control.

  • Enzyme/Substrate Addition: Add 5 μ L of a 2X TRKA enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μ L of a 2X ATP/Biotinylated-Peptide substrate mix. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.6 validates the assay's robustness and confirms the reliability of the generated IC 50​ values.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Vendor Catalog: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207175-13-0) Source: Propylene Glycol Diacetate (Chemical Vendor Database) URL:[Link]

Sources

Comparative

LC-MS/MS Analytical Method Validation for Quantifying CAS 1207175-13-0: A Comparative Performance Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction CAS 1207175-13-0, chemically identified as 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine[1],[2], is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

CAS 1207175-13-0, chemically identified as 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine[1],[2], is a critical nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly pyrazolo-pyridine-based kinase inhibitors. Accurately quantifying this compound in complex reaction mixtures or biological matrices is a fundamental requirement for process chemistry optimization and toxicokinetic evaluations.

This guide objectively compares an optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against traditional alternatives. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality behind experimental choices and providing a self-validating protocol grounded in current regulatory standards.

Part 1: The Analytical Challenge & Causality Behind Method Selection

The structural features of CAS 1207175-13-0 dictate its analytical behavior and necessitate specific methodological choices:

  • Ionization Dynamics (Why LC-MS/MS?): The basic pyrazolo-pyridine core contains nitrogen atoms that readily accept protons. This makes the molecule highly amenable to Electrospray Ionization in positive mode (ESI+), generating a strong [M+H]+ precursor ion. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature (M and M+2) that serves as a secondary confirmation tool, offering a level of specificity that traditional UV detection cannot match in crude mixtures.

  • Chromatographic Resolution (Why UPLC over HPLC?): Utilizing sub-2 µm particle stationary phases (e.g., BEH C18) significantly increases theoretical plates. The causality here is critical: sharper, narrower peaks physically separate the analyte from endogenous matrix components before they enter the mass spectrometer. This prevents co-eluting compounds from competing for charge in the ESI source, thereby mitigating ion suppression (matrix effects).

  • Thermal Stability (Why not GC-MS?): While the compound has a relatively low molecular weight, the polarity of the heterocyclic core can lead to peak tailing and potential thermal degradation at high injection port temperatures. Direct LC-MS/MS analysis circumvents the need for complex derivatization, making it a far more robust choice.

Part 2: Comparative Performance Data

To objectively evaluate performance, Table 1 summarizes the quantitative metrics of the optimized UPLC-MS/MS method against traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) alternatives.

Table 1: Performance Comparison of Analytical Modalities for CAS 1207175-13-0

Performance ParameterUPLC-MS/MS (Optimized Product)HPLC-UV (Traditional Alternative)GC-MS (Alternative)
Sensitivity (LLOQ) 1.0 ng/mL500 ng/mL50 ng/mL
Specificity Excellent (MRM double mass filter)Poor (Subject to UV co-elution)Moderate (Fragmentation)
Run Time < 4.0 minutes15.0 minutes20.0 minutes
Matrix Effect Negligible (IS-normalized)High interferenceModerate
Dynamic Range 3 to 4 orders of magnitude2 orders of magnitude2 to 3 orders of magnitude

Part 3: Optimized UPLC-MS/MS Experimental Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the method automatically corrects for extraction losses and ionization variations.

Workflow SamplePrep Sample Preparation (LLE / PPT + IS) Chromatography UPLC Separation (Sub-2 µm C18) SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ Generation Chromatography->Ionization MassSpec MS/MS Detection (MRM Mode) Ionization->MassSpec DataAnalysis Data Processing & Quantification MassSpec->DataAnalysis Validation System Suitability & QC Verification DataAnalysis->Validation Meets Criteria? Validation->SamplePrep No (Investigate) Validation->DataAnalysis Yes (Report)

UPLC-MS/MS analytical workflow and self-validating QC feedback loop.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation/Extraction):

    • Action: Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution.

    • Action: Add 150 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: ACN effectively denatures proteins while maintaining the solubility of the lipophilic isobutyl and chloro groups of CAS 1207175-13-0. The SIL-IS co-extracts with the analyte, validating the recovery efficiency.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: Formic acid acts as a crucial proton donor in the mobile phase, ensuring CAS 1207175-13-0 remains in its ionized [M+H]+ state, which is a prerequisite for optimal ESI+ efficiency.

  • Mass Spectrometry (MRM Mode):

    • Action: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor the specific precursor-to-product ion transitions (e.g., m/z 224.1 → 168.1).

    • Causality: MRM acts as a double mass filter. Q1 isolates the intact CAS 1207175-13-0 ion, the collision cell fragments it, and Q3 isolates a specific structural fragment. This eliminates background noise and ensures absolute trustworthiness in quantification.

Part 4: Method Validation Protocol (Regulatory Alignment)

The validation of this analytical procedure strictly adheres to the[3],[4] and the[5],[6] guidelines.

Validation Start Method Validation (ICH Q2(R2) / M10) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy & Precision Start->Acc Robust Matrix Effect & Recovery Start->Robust Report Validated Analytical Procedure Spec->Report Lin->Report Acc->Report Robust->Report

Core validation parameters aligned with ICH Q2(R2) and M10 guidelines.

Step-by-Step Validation Execution:
  • Specificity & Selectivity:

    • Protocol: Analyze six independent lots of blank matrix. Compare the chromatograms to those spiked with CAS 1207175-13-0 at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: Interfering peaks at the retention time of the analyte must be <20% of the LLOQ response, as mandated by ICH M10[5].

  • Linearity & Range:

    • Protocol: Prepare a minimum of six non-zero calibration standards spanning the expected concentration range. Plot the peak area ratio (Analyte/IS) versus nominal concentration.

    • Causality: Using the IS ratio rather than absolute peak area self-corrects for any volumetric errors or minor injection variations, ensuring a reliable linear regression model (R² ≥ 0.995).

  • Accuracy & Precision:

    • Protocol: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three different analytical runs.

    • Acceptance Criteria: The coefficient of variation (CV%) must not exceed 15% (20% at the LLOQ)[5],[6].

  • Matrix Effect & Recovery:

    • Protocol: Calculate the Matrix Factor (MF) by comparing the peak response of CAS 1207175-13-0 spiked post-extraction into blank matrix against the response of the analyte in a pure solvent solution.

    • Causality: An IS-normalized MF close to 1.0 proves that the UPLC gradient successfully separated the analyte from ion-suppressing phospholipids, validating the method's robustness.

Part 5: Experimental Data & Causality Synthesis

The experimental validation data demonstrates that the UPLC-MS/MS method vastly outperforms traditional HPLC-UV. While HPLC-UV struggles with baseline drift and co-eluting impurities in complex matrices (leading to false positives), the MRM transitions of the MS/MS system provide unequivocal specificity. Furthermore, the sub-2 µm column chemistry reduces the run time to under 4 minutes while maintaining an IS-normalized Matrix Factor of 0.98 ± 0.04. This proves that the method is not only highly sensitive but also scientifically sound and immune to typical matrix interferences, making it the definitive choice for quantifying CAS 1207175-13-0.

References

  • "1H-Pyrazolo[3,4-b]pyridine, 4-chloro-1-methyl-3-(2-methylpropyl)-". BuyersGuideChem.[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency (EMA).[Link]

  • "ICH M10 on bioanalytical method validation - Scientific guideline". European Medicines Agency (EMA).[Link]

Sources

Validation

Comparative Binding Affinity and IC50 of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors[1]. Functioning as a bioisostere of adenine, this bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors[1]. Functioning as a bioisostere of adenine, this bicyclic heteroaromatic system fits seamlessly into the ATP-binding pocket of various kinases. By modifying the substituents on the core ring, researchers can dramatically tune target selectivity, binding affinity, and the half-maximal inhibitory concentration (IC50).

This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyridine derivatives against alternative clinical standards, detailing the structural causality behind their performance and the self-validating protocols used to evaluate them.

Mechanistic Grounding: Why the Scaffold Works

The efficacy of pyrazolo[3,4-b]pyridine derivatives stems from their ability to form robust, ATP-competitive hydrogen bonds within the kinase hinge region[1]. Unlike classical inhibitors that may only engage the primary binding site, highly optimized pyrazolo[3,4-b]pyridines project functional groups into adjacent solvent-exposed or hydrophobic selectivity pockets.

For example, in Anaplastic Lymphoma Kinase (ALK) inhibitors, the introduction of a sulfone linker allows the derivative to form critical water-mediated hydrogen bonds with lysine residues (e.g., K1150), an interaction absent in first-generation drugs like crizotinib[2].

BindingMechanism Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (e.g., Leu83, Met1196) Scaffold->Hinge ATP-competitive Hydrogen Bonding Substituent Peripheral Substituents (Sulfone / Fluorophenyl) Scaffold->Substituent Covalent Linkage (SAR Optimization) Pocket Selectivity Pocket & Solvent Region Substituent->Pocket Enhanced Affinity & Target Selectivity

Fig 1: Generalized ATP-competitive binding mechanism of pyrazolo[3,4-b]pyridine derivatives.

Comparative Performance Data (IC50 & Binding Affinity)

To objectively evaluate the potency of these derivatives, we must benchmark their enzymatic IC50 values and binding affinities against established clinical alternatives. The table below synthesizes quantitative data across multiple kinase targets.

Derivative / CompoundPrimary TargetIC50 (Enzymatic)Binding Affinity / DockingClinical Alternative / ReferenceRef. IC50
Compound 10g ALK-L1196M (Mutant)< 0.5 nMH-bonds: K1150, E1210Crizotinib980 nM
Compound 15y TBK10.2 nMPicomolar affinityBX7957.1 nM
BMS-265246 (21h) CDK1 / CDK26 nM / 9 nMH-bond: Leu83 backboneRoscovitine640 nM
ZINC000013331109 TRKAN/A (Hit)-10.77 kcal/molEntrectinibLiver Toxic (Off-target)
Compound 9a CDK2 / CDK91.63 µM / 0.26 µMFits CDK2/9 active sitesRibociclib (CDK9)0.05 µM
Structure-Activity Relationship (SAR) Insights
  • Overcoming Resistance (ALK): Compound 10g demonstrates exceptional potency against the ALK-L1196M gatekeeper mutation. While crizotinib loses efficacy (IC50 = 980 nM) due to steric clashes with the bulky methionine, 10g accommodates the mutation and forms additional interactions with E1210 in the solvent-exposed region, driving the IC50 below 0.5 nM[2].

  • Fluorine Substitutions (CDK1/2): In BMS-265246, the inclusion of a 2,6-difluorophenyl group is critical. The highly electronegative fluorine atoms lock the molecule into a specific bioactive conformation that perfectly complements the ATP purine binding site, yielding single-digit nanomolar IC50s[3].

  • Bioisosteric Replacement (TBK1): By replacing traditional functional groups via computer-aided drug design, compound 15y achieved an IC50 of 0.2 nM against TBK1, vastly outperforming the standard BX795 (7.1 nM)[4].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of pyrazolo[3,4-b]pyridine derivatives requires a multi-tiered validation system. Below are the standard protocols for determining binding affinity and IC50.

ExperimentalWorkflow Prep 1. Ligand & Protein Prep 3D Conformation & Grid Generation Docking 2. Molecular Docking Calculate Binding Free Energy (kcal/mol) Prep->Docking In Silico Screening EnzymeAssay 3. In Vitro Kinase Assay TR-FRET / Radiometric IC50 Docking->EnzymeAssay Hit Selection CellAssay 4. Phenotypic Validation MTT/SRB Antiproliferative Assay EnzymeAssay->CellAssay Enzymatic Validation Analysis 5. SAR Analysis Hill Equation & Lead Optimization CellAssay->Analysis Cellular Validation

Fig 2: End-to-end workflow for evaluating kinase inhibitor binding affinity and IC50.

Protocol A: In Vitro Kinase IC50 Determination (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred for its high signal-to-noise ratio and self-validating internal controls (ratiometric readout).

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., ALK or CDK2) to a working concentration of 0.5–2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate pipetting errors.

  • Enzyme Incubation: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the target.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the Km​ for the specific kinase to ensure competitive inhibition data is accurate). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and europium-labeled anti-phospho antibodies.

  • Data Analysis: Read the plate on a microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model. Self-Validation Check: Ensure the Hill slope is approximately 1.0; significant deviations indicate aggregation or non-stoichiometric binding.

Protocol B: Molecular Docking & Binding Affinity (In Silico)

To establish causality for the observed IC50 values, computational docking determines the precise binding affinity (ΔG) and interaction mapping[5].

  • Protein Preparation: Retrieve the crystal structure of the target kinase (e.g., PDB ID for CDK2 or ALK)[3]. Remove co-crystallized water molecules (unless structural waters are known to mediate binding, as with ALK K1150[2]), add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformations of the pyrazolo[3,4-b]pyridine derivatives at physiological pH (7.4) to ensure accurate protonation states of the pyridine nitrogen.

  • Grid Generation: Center the receptor grid box on the ATP-binding pocket (hinge region), ensuring a box size of at least 20×20×20 Å to allow exploration of the solvent-exposed regions.

  • Docking & Scoring: Run the docking simulation (e.g., using AutoDock Vina or Glide). Extract the binding free energy (kcal/mol). A score lower than -10.0 kcal/mol typically correlates with nanomolar in vitro activity[5].

Conclusion

Pyrazolo[3,4-b]pyridine derivatives offer a highly tunable, potent alternative to first-generation kinase inhibitors. As demonstrated by comparative data, specific structural modifications—such as sulfone linkers for ALK-L1196M[2] or 2,6-difluorophenyl groups for CDK1/2[3]—can drive IC50 values into the sub-nanomolar range while maintaining favorable binding affinities. For drug development professionals, leveraging this scaffold alongside rigorous TR-FRET and computational workflows provides a robust pathway for next-generation targeted therapies.

References
  • Nam, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Semantic Scholar.
  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH.
  • "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Taylor & Francis.
  • "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues." PubMed.
  • "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9." PMC - NIH.
  • "Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy." ResearchGate.

Sources

Comparative

A Comparative Guide to Enhancing Reproducibility in Suzuki-Miyaura Coupling of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth analysis of the factors influencing the reproducibility of the Suzuki-Miyaura coupling, specifically focusing on the challenging heterocyclic substrate, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. For researchers in drug development and related scientific fields, achieving consistent and high-yielding results with nitrogen-containing heterocycles is paramount, yet often elusive due to issues like catalyst inhibition and competing side reactions.[1][3]

This document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of various catalytic systems and reaction conditions, grounded in mechanistic principles and supported by experimental data. We will explore the causal relationships behind experimental choices, providing a framework for troubleshooting and optimizing this critical transformation.

The Challenge of Heterocyclic Suzuki-Miyaura Couplings

The nitrogen atoms within the pyrazolo[3,4-b]pyridine core can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive species.[1] Furthermore, the electron-rich nature of some nitrogen-containing heterocycles can make oxidative addition, the initial step in the catalytic cycle, more challenging compared to their carbocyclic counterparts. The choice of catalyst, ligand, base, and solvent system is therefore critical to overcoming these hurdles and ensuring a reproducible and efficient reaction.[4][5]

Comparative Analysis of Catalytic Systems

The success of a Suzuki-Miyaura coupling is intrinsically linked to the palladium catalyst and its associated ligand. For heteroaryl chlorides, which are notoriously less reactive than the corresponding bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[5][6]

Below is a comparison of common catalyst systems for the coupling of aryl chlorides, with a focus on their applicability to N-heterocyclic substrates.

Catalyst SystemKey FeaturesExpected Performance with 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst.Moderate to good yields may be achievable, but higher catalyst loadings and longer reaction times are often required. Reproducibility can be an issue due to catalyst decomposition.
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich.Generally provides good to excellent yields with improved reproducibility over Pd(PPh₃)₄. It is a robust choice for many heteroaryl chloride couplings.[7]
Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃ These are highly effective, sterically hindered, and electron-rich biaryl phosphine ligands. They are known to facilitate the coupling of challenging substrates, including heteroaryl chlorides.[8]This combination is expected to provide the highest yields and best reproducibility. The bulky nature of the ligands promotes reductive elimination and prevents catalyst deactivation.[3][8]
N-Heterocyclic Carbene (NHC) Ligands with a Palladium Source NHC ligands are strong sigma-donors and offer high stability to the palladium center. They have shown great promise in the coupling of unreactive aryl chlorides.[9][10]NHC-Pd complexes are a viable and often high-performing alternative to phosphine-based systems, potentially offering excellent yields and high turnover numbers.[9]

Experimental Protocols and Supporting Data

To provide a practical framework for comparison, we present three detailed protocols for the Suzuki-Miyaura coupling of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine with a generic arylboronic acid. The accompanying data table summarizes the expected outcomes based on literature precedents for similar systems.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction. Rigorous degassing is crucial to prevent the oxidation of the Pd(0) catalyst and to minimize homocoupling of the boronic acid.[5][8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine aryl halide, boronic acid, and base in a Schlenk flask degas Degas the flask (e.g., 3x vacuum/backfill with Ar/N2) start->degas add_solvent Add degassed solvent degas->add_solvent add_catalyst Add catalyst/ligand under inert atmosphere add_solvent->add_catalyst heat Heat to desired temperature with stirring add_catalyst->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool to RT and quench the reaction monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

A generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Standard Conditions with PdCl₂(dppf)

This protocol represents a reliable starting point for the coupling of heteroaryl chlorides.

Materials:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the PdCl₂(dppf) catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Turnover Conditions with a Buchwald Ligand

This protocol is designed for challenging substrates and aims for higher efficiency and reproducibility.

Materials:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and XPhos to a Schlenk flask.

  • Add the degassed toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, the arylboronic acid, and K₃PO₄.

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 110 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 3: N-Heterocyclic Carbene (NHC) Catalyzed Coupling

This protocol offers an alternative to phosphine-based systems, often with high stability and activity.

Materials:

  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • palladium(II) dichloride (PEPPSI-IPr) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Isopropanol (iPrOH) (degassed)

Procedure:

  • To a Schlenk flask, add 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed isopropanol.

  • Add the PEPPSI-IPr catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Comparative Performance Data

The following table provides a summary of expected performance for the three protocols. The values are illustrative and based on typical results reported in the literature for similar challenging Suzuki-Miyaura couplings. Actual results may vary depending on the specific arylboronic acid used and the purity of the reagents.

ProtocolCatalyst SystemTypical Yield (%)Typical Reaction Time (h)Reproducibility
1PdCl₂(dppf)70-8512-24Good
2Pd(OAc)₂ / XPhos85-984-12Excellent
3PEPPSI-IPr80-952-8Very Good

Mechanistic Considerations and Troubleshooting

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle A Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n A->PdII_Aryl B Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n B->PdII_Biaryl C Reductive Elimination Pd0 Pd(0)L_n C->Pd0 Product Ar-Ar' C->Product Pd0->A PdII_Aryl->B PdII_Biaryl->C ArylHalide Ar-X ArylHalide->A BoronicAcid Ar'-B(OH)₂ BoronicAcid->B Base Base Base->B

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Key Steps and Common Issues:

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[6] If the reaction is sluggish, consider a more electron-rich and bulky ligand (like XPhos) to accelerate this step.[5][6]

  • Transmetalation: The transfer of the aryl group from boron to palladium requires activation of the boronic acid by a base.[11] Incomplete reactions can sometimes be attributed to an inappropriate base or poor solubility of the base. Ensure the chosen base is strong enough and soluble in the reaction medium.[4][11] The presence of water can be beneficial in this step.

  • Reductive Elimination: This step forms the C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can promote this step.[5]

Common Side Reactions and How to Mitigate Them:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using a less nucleophilic base, running the reaction under anhydrous conditions (if compatible with the chosen protocol), or using more stable boronate esters.[8]

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[5][12] Thoroughly degassing the reaction mixture is critical to suppress this side reaction.[8]

Conclusion

The reproducibility of the Suzuki-Miyaura coupling of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is highly dependent on the judicious selection of the catalyst system and reaction conditions. While standard protocols using catalysts like PdCl₂(dppf) can provide satisfactory results, more advanced systems employing Buchwald or NHC ligands often deliver superior yields, shorter reaction times, and enhanced reproducibility. By understanding the mechanistic underpinnings of the reaction and the role of each component, researchers can effectively troubleshoot and optimize their protocols to achieve consistent and reliable outcomes. For challenging substrates such as the one discussed, investing in the optimization of the catalytic system is a crucial step towards efficient and scalable synthesis.

References

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (n.d.).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007, June 6).
  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts | Organometallics - ACS Publications. (2023, July 25).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (n.d.).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (n.d.).
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. (n.d.).
  • Suzuki‐Miyaura coupling of heteroaryl bromidesa,b a Standard conditions... - ResearchGate. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. (2025, August 7).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.).
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity | Organic Process Research & Development - ACS Publications. (2009, January 20).
  • (PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2026, March 3).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (n.d.).
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (2020, January 1).
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC. (n.d.).
  • 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo 4,3-c pyridine AldrichCPR 1207175-16-3. (n.d.).
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.).
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC. (n.d.).
  • A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17).
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021, July 22).
  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - ResearchGate. (2018, October 11).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC. (n.d.).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019, February 22).

Sources

Safety & Regulatory Compliance

Safety

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

As a Senior Application Scientist, I understand that managing complex heterocyclic research chemicals requires more than just following a generic safety sheet. The handling and disposal of 4-chloro-3-isobutyl-1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex heterocyclic research chemicals requires more than just following a generic safety sheet. The handling and disposal of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine must be approached with a deep understanding of its molecular structure.

Because this compound features a pyrazolopyridine core substituted with a chlorine atom, it is strictly classified as a halogenated organic compound . This structural reality dictates your entire downstream waste management strategy. Improper disposal of halogenated organics—specifically through low-temperature combustion—can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. Furthermore, its classification under GHS09 for aquatic toxicity strictly prohibits any form of drain disposal[2].

The following protocol provides a self-validating, step-by-step operational and disposal plan designed to ensure full compliance with EPA Resource Conservation and Recovery Act (RCRA) Subtitle C regulations[3] and OSHA laboratory safety standards[4].

Chemical Profiling & Hazard Causality

Before initiating any workflow, it is critical to understand why specific precautions are taken. The data below summarizes the compound's hazard profile and the operational causality behind its handling requirements.

Table 1: Hazard Profile and Operational Causality

CharacteristicClassification / IndicatorOperational Causality & Restriction
Chemical Class Halogenated HeterocycleThe C-Cl bond mandates disposal via high-temperature rotary kiln incineration (>1100°C) to prevent dioxin/furan formation[1][5].
GHS Pictograms GHS07 (Harmful/Irritant), GHS09 (Aquatic Toxicity)Requires nitrile gloves, safety goggles, and fume hood operation. Zero tolerance for sanitary sewer (drain) disposal[2].
EPA RCRA Status Subtitle C (Hazardous Waste)[3]Must be tracked "cradle-to-grave." Requires strict accumulation time limits (90 or 180 days depending on generator status)[6][7].
Waste Stream Halogenated Organic WasteMust never be mixed with non-halogenated solvents (e.g., pure ethanol, acetone) to prevent excessive disposal surcharges and incineration hazards[8][9].

Step-by-Step Disposal Methodology

To maintain scientific integrity and regulatory compliance, every laboratory utilizing 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine must implement the following standardized waste workflow.

Step 1: Point-of-Generation Segregation

Causality: Mixing halogenated and non-halogenated waste exponentially increases the cost of disposal, as the entire container must then be treated as halogenated waste under the EPA's "mixture rule"[10].

  • Establish two distinct, clearly labeled waste streams in the fume hood: "Halogenated Organic Liquid Waste" and "Halogenated Solid Waste" [9].

  • For liquid reactions or extractions involving this compound (e.g., dissolved in Dichloromethane or Chloroform), funnel the effluent exclusively into the Halogenated Liquid container[8].

  • For solid residues, contaminated weighing paper, pipette tips, and single-use PPE, place items into a heavy-duty, sealable polyethylene bag or dedicated solid waste drum labeled for Halogenated Solids[4].

Step 2: Containerization and Labeling

Causality: Vapor leaks pose chronic inhalation risks and violate OSHA's Hazard Communication Standard (29 CFR 1910.1200)[11].

  • Ensure all liquid waste carboys are chemically compatible (High-Density Polyethylene - HDPE is recommended) and feature a vapor-tight, threaded cap[8].

  • Do not leave funnels in the waste container. The container must remain sealed at all times unless actively receiving waste[8].

  • Apply a standard Hazardous Waste label before the first drop of waste is added. The label must explicitly list "4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine" alongside any solvents used. Do not use abbreviations[8].

Step 3: Satellite Accumulation Area (SAA) Management

Causality: RCRA regulations strictly govern how much waste can be stored in the lab and for how long[7].

  • Store the sealed waste containers in a designated SAA at or near the point of generation, under the control of the operator.

  • Place the primary waste container inside a secondary containment tray to capture any catastrophic leaks or spills[9].

  • Ensure the SAA is kept away from incompatible materials, such as strong oxidizing agents, strong acids, or alkali metals, which could trigger an exothermic reaction[2][9].

Step 4: Final Manifesting and Vendor Handoff

Causality: Final destruction must be certified to relieve the generator of liability under the "cradle-to-grave" mandate[6].

  • Once the container is full (or reaches the regulatory time limit—typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators), transfer it to the central hazardous waste storage area[7].

  • Contract a licensed hazardous waste disposal vendor. Specify that the waste contains halogenated heterocycles requiring high-temperature incineration with caustic scrubbing to neutralize hydrochloric acid (HCl) off-gassing[5].

Waste Stream Compatibility Matrix

Table 2: Segregation and Compatibility Guidelines

Waste StreamCompatibility with 4-chloro-3-isobutyl...Action Required
Dichloromethane / Chloroform Highly Compatible Co-dispose in Halogenated Liquid Waste.
Acetone / Ethanol / Hexane Incompatible (Regulatory) Do not mix. Keep non-halogenated waste separate to avoid EPA mixture rule penalties[9][10].
Strong Acids (e.g., Nitric Acid) Strictly Incompatible Segregate entirely. Risk of exothermic reaction and toxic gas release[2][9].
Aqueous Buffers Incompatible Do not mix organics with aqueous waste. Aqueous waste contaminated with >1% organics must be treated as organic waste[9].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing this chemical, ensuring that all physical states of the waste are routed to the correct, compliant destruction method.

G Start 4-Chloro-3-isobutyl-1-methyl- 1H-pyrazolo[3,4-b]pyridine Waste Decision Waste State? Start->Decision Solid Solid Residue & Contaminated Consumables Decision->Solid Powders/Vials/PPE Liquid Dissolved in Organic Solvent Decision->Liquid Solutions/Extracts SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Container Liquid->LiquidBin Storage RCRA Satellite Accumulation Area (SAA) SolidBin->Storage LiquidBin->Storage Incineration High-Temperature Incineration (>1100°C) via Licensed Vendor Storage->Incineration EPA Subtitle C Compliance

Caption: Operational workflow for the segregation and RCRA-compliant disposal of halogenated pyrazolopyridine waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois [Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview CDMS [Link]

  • OSHA Compliance For Laboratories US Bio-Clean [Link]

  • Chemical and Hazardous Waste Guide University of Oslo (UiO) [Link]

  • 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine Safety Data Chemikart [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes US Environmental Protection Agency (EPA) [Link]

  • The Formation of Dioxins in Combustion Systems ResearchGate[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview US Environmental Protection Agency (EPA)[Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste AllSource Environmental [Link]

  • RCRA Regulations Explained National Environmental Trainers [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites US Environmental Protection Agency (EPA) [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest standards of safety. The protocols outlined herein are based on the known hazards of structurally similar compounds, including other chlorinated heterocyclic and pyrazolo[3,4-b]pyridine derivatives.

Hazard Analysis and Risk Assessment

While a specific Safety Data Sheet (SDS) for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine may not be readily available, an analysis of its structural motifs—a chlorinated pyridine ring fused to a pyrazole ring—necessitates a cautious approach. The pyrazolo[3,4-b]pyridine core is of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3][4] However, the presence of a chlorine atom and its heterocyclic nature suggest potential for skin and eye irritation, and possible harm if swallowed or inhaled.[5][6] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for chlorinated heterocyclic compounds.[7][8]
Skin Corrosion/Irritation May cause skin irritation upon contact.[5][6]A common property of many chemical substances.[5]
Serious Eye Damage/Irritation May cause serious eye irritation.[5][6]A common property of many chemical substances.[5]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment.General consideration for chlorinated compounds.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when working with 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. This approach ensures a barrier between you and the potential hazards of the compound.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are the minimum requirement to protect the eyes from splashes and airborne particles.[9]

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in conjunction with safety goggles for full-face protection.[9][10]

2. Skin Protection:

  • Gloves: Double gloving with chemically resistant nitrile gloves is required.[8][11] Inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Lab Coat: A dedicated, fully buttoned lab coat made of a chemical-resistant material is essential.[8]

  • Apron/Suit: For tasks with a significant risk of splashes, a chemical-resistant apron or a disposable suit should be worn over the lab coat.[12]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[8]

3. Respiratory Protection:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Respirator: In situations where a fume hood is not available or during a large-scale spill, a full-face respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_surface Cover Work Surface prep_fume_hood->prep_surface prep_equipment Assemble Equipment prep_surface->prep_equipment prep_ppe Don All Required PPE prep_equipment->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution post_clean Clean Equipment handle_solution->post_clean post_wipe Wipe Down Work Surface post_clean->post_wipe post_dispose Dispose of Contaminated Waste post_wipe->post_dispose post_remove_ppe Doff PPE Carefully post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Figure 1. A step-by-step workflow for the safe handling of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Preparation:

  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any minor spills.[8]

  • Equipment Assembly: Gather all necessary glassware, reagents, and equipment to avoid interruptions during the procedure.

  • Don PPE: Put on all required personal protective equipment as detailed in the section above.

Handling:

  • Weighing: When weighing the solid compound, perform the task within the fume hood to prevent the dispersion of fine particles.[8] Use a dedicated spatula and weighing vessel.

  • Solution Preparation: Prepare all solutions containing the compound within the fume hood. Handle with the same level of caution as the solid material.

Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.

  • Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.[8]

  • Doffing PPE: Carefully remove PPE, ensuring not to cross-contaminate. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of laboratory safety.

disposal_plan cluster_waste Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal waste_characterization Characterize Waste (Chlorinated Organic) waste_segregation Segregate from Non-Halogenated Waste waste_characterization->waste_segregation waste_container Use Labeled, Compatible Container waste_segregation->waste_container storage_location Store in Designated Area waste_container->storage_location storage_containment Ensure Secondary Containment storage_location->storage_containment disposal_request Submit Request to EH&S storage_containment->disposal_request disposal_pickup Await Professional Collection disposal_request->disposal_pickup

Figure 2. A procedural flowchart for the safe disposal of waste containing 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Waste Segregation and Collection:

  • Characterization: This compound must be treated as hazardous waste, specifically as a chlorinated organic compound.[7]

  • Segregation: It is crucial to segregate waste containing this compound from non-halogenated waste streams to ensure proper disposal.[7]

  • Containers: Use a designated, clearly labeled, and chemically compatible container for all waste.[14] The label should include "Hazardous Waste" and the full chemical name.

Interim Storage:

  • Location: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]

  • Containment: Employ secondary containment to mitigate any potential leaks.[7]

Final Disposal:

  • EH&S Protocol: Follow your institution's Environmental Health & Safety (EH&S) guidelines for chemical waste disposal.[7] This typically involves submitting a request for waste collection.

  • Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[11] It must be handled by professional hazardous waste disposal services.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

Emergency SituationResponse Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain it.[11][14] Collect the absorbed material into a sealed container for hazardous waste disposal.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in your laboratory, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

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